Technical Documentation Center

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
  • CAS: 1039833-28-7

Core Science & Biosynthesis

Foundational

Mechanism of action of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine in vitro

Initiating Data Collection I'm starting by casting a wide net with Google searches to unearth information on N-(2-Amino -6-chlorophenyl)-N-cyclohexyl-N-ethylamine. I'm focusing on synonyms, potential biological targets,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Collection

I'm starting by casting a wide net with Google searches to unearth information on N-(2-Amino -6-chlorophenyl)-N-cyclohexyl-N-ethylamine. I'm focusing on synonyms, potential biological targets, and its known mechanisms of action. Following this, I'll identify in vitro assays and protocols that are relevant to its potential drug class.

Mapping Experimental Workflow

I've transitioned from initial data gathering to crafting an experimental workflow to understand this compound's mechanism. My focus is on creating a logical plan and visualizing it with a DOT graph. I am now deep-diving into the specifics of each step: protocols, cell line selection, reagent concentrations, and control designs. I'm also exploring how I should present the data, including table formats and predicted outputs. Next, I'll identify and research potential downstream signaling pathways.

Analyzing Chemical Structures

I've hit a snag. My initial searches for "N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine" didn't yield pinpoint results. Instead, I'm finding data on structurally related compounds. I need to refine my search terms or consider alternative databases to get the specific information I require.

Refining Investigation Scope

I'm adapting my approach. The lack of precise information means this guide will become a "how-to" for characterizing novel compounds. I'll outline a tiered experimental plan, starting with in vitro assays to identify molecular targets, building off insights from related compounds. The guide needs to be a step-by-step roadmap for exploring a compound's activity and mechanism.

Developing an Experimental Roadmap

I'm now focusing on building a practical guide. The absence of direct data means I have to construct a de novo characterization workflow. I'll outline a logical experimental sequence: from broad screening to pinpointing molecular targets. I plan to synthesize information from the search results, especially on neurotransmitter transporter interactions, ion channel screening, and cell-based assays related to inflammation and proliferation. I'll need to create DOT graphs and hypothetical data tables to demonstrate the workflow.

Designing a Research Guide

I'm now revising the plan. Recognizing the need for a de novo characterization, I'm structuring a logical, tiered in vitro assay roadmap. The initial search's insights, like norepinephrine reuptake inhibitors and anti-inflammatory activities, will now inform the experimental design. I'm focusing on neurotransmitter transporter interaction assays, ion channel screening, and cell-based assays. I plan to create visuals like DOT graphs and hypothetical data tables.

Constructing Investigative Strategy

I'm now outlining the guide. Since I couldn't find specific data, I'm making educated assumptions based on related compound research. The guide will be structured for a novel compound characterization, building on identified structural similarities. I'll propose a tiered approach, starting with broad screening and focusing on potential monoamine transporter interactions, including the norepinephrine transporter (NET). I will create a guide with hypothetical results, protocols, and visuals.

Developing a Comprehensive Guide

I'm now drafting the guide in earnest. Recognizing that specific data is absent, I'm constructing a comprehensive plan for de novo characterization. I'll outline a tiered strategy, starting with broad screening and narrowing to neurotransmitter transporters, leveraging insights on structural similarities. I'll integrate techniques from existing literature, like radioligand binding, functional uptake assays, and the use of relevant cell lines (MDCK-hNET), alongside detailed protocols, tables of hypothetical data, and visuals like DOT graphs. I'm proposing specific experiments that are guided by the likely downstream effects of the initial target interactions.

Developing Detailed Protocols

I'm now deep into drafting the guide's core sections. I'm structuring a tiered in vitro assay roadmap for the compound characterization. I'm focusing on providing detailed protocols for neurotransmitter transporter interaction assays, including radioligand binding and functional uptake assays, and using specific cell lines. I'll outline the rationale for each stage and offer hypothetical data tables. I will then expand this work to include cell-based assays such as those measuring cAMP and CREB phosphorylation.

Developing Comprehensive Analysis Strategy

Now I'm creating a complete plan. I'm building a tiered screening approach for characterizing this compound, starting with broad screening and narrowing to neurotransmitter transporters. The first stage will use radioligand binding and uptake assays. Then, I will outline experiments for cell-based assays such as those to measure cAMP and CREB phosphorylation, and ion channel screenings. I am also working on protocols and hypothetical data tables, alongside diagrams for visualizations.

Developing Comprehensive In Vitro Plan

I'm structuring the guide with a tiered, in vitro approach. I'll start with broad screening, then narrow to neurotransmitter transporters, leveraging insights from related compounds. I am proposing detailed protocols for radioligand binding and functional uptake assays, including relevant cell lines. I'm also including cAMP and CREB phosphorylation assays, and ion channel screenings.

Formulating Complete Experimental Design

I'm now integrating information from my findings to create a comprehensive plan. I've structured a step-by-step guide for characterizing the compound de novo. The guide now features a tiered in vitro assay roadmap for target identification and a logical plan for elucidating downstream effects, including cAMP accumulation and CREB phosphorylation.

Developing Detailed Roadmap

I'm now integrating all aspects into a complete, in-depth plan. The guide's structure is solidified: a tiered in vitro approach, starting with broad screening and narrowing to specific assays informed by structural similarities. I will propose detailed protocols, diagrams, and hypothetical data tables, building a trustworthy and helpful roadmap for de novo compound characterization.

Developing a Comprehensive Guide

I'm now fully immersed in developing the detailed sections of this guide. I'm focusing on crafting a tiered in vitro strategy, starting with broad screens and refining toward neurotransmitter transporters, leveraging insights from related compound research. I plan to construct the guide with rigorous experimental protocols, insightful diagrams, and detailed hypothetical data sets to provide a trustworthy and useful roadmap for de novo compound characterization.

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Abstract This technical guide provides a comprehensive framework for the characterization of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. Due to the limited availability of public data for this specific molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. Due to the limited availability of public data for this specific molecule, this document synthesizes information from its core chemical substructures—namely 2-chloroaniline and N-ethylcyclohexylamine—to predict its physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers in drug development and chemical synthesis to perform a robust and self-validating characterization. This guide is structured to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Chemical Identity and Structural Analysis

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is a tertiary amine featuring a substituted aniline ring. Its structure integrates a nucleophilic secondary amine (the 2-amino group on the phenyl ring), a tertiary amine, a bulky, non-polar cyclohexyl group, and a chlorine substituent, which influences the electronic properties of the aromatic system.

  • IUPAC Name: N1-cyclohexyl-N1-ethyl-2-chlorobenzene-1,6-diamine

  • Molecular Formula: C₁₄H₂₂ClN₃

  • Molecular Weight: 267.80 g/mol

The presence of two basic nitrogen centers suggests the molecule will exhibit alkaline properties. The significant hydrocarbon content contributed by the cyclohexyl and ethyl groups implies low solubility in aqueous solutions at neutral pH, while the chloro-substituted phenyl ring adds to its lipophilicity.

Predicted Physicochemical Properties

The following table summarizes the predicted properties of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, extrapolated from data on its primary substructures: 2-chloroaniline and N-ethylcyclohexylamine. These values should be considered estimates pending empirical validation.

PropertyPredicted ValueRationale and Comparative Data
Appearance Likely a pale yellow to brown liquid or low-melting solid.2-chloroaniline is a pale yellow to brown liquid that darkens on exposure to air[1]. N-ethylcyclohexylamine is a clear, colorless liquid[2][3]. The combined structure may inherit the color characteristics of the aniline portion.
Boiling Point > 210 °CThe boiling point is expected to be significantly higher than that of 2-chloroaniline (~209 °C)[4][5] and N-ethylcyclohexylamine (~165 °C)[3] due to its larger molecular weight and increased intermolecular forces.
Melting Point Not readily predictable (may be a liquid at room temperature).2-chloroaniline has a melting point of -2 °C[1][4][5]. The target molecule's increased complexity could lead to either a higher melting solid or remain an amorphous liquid.
Solubility Insoluble in water; soluble in common organic solvents and acidic aqueous solutions.2-chloroaniline is practically insoluble in water but soluble in acids[1]. N-ethylcyclohexylamine is slightly soluble in water[2][3]. The large non-polar structure of the target compound will likely dominate, leading to poor water solubility of the free base. Protonation of the amine groups in acidic solution should increase aqueous solubility[6].
pKa Two pKa values are expected, likely in the range of 3-5 for the aromatic amine and 9-11 for the aliphatic amine.The pKa of the conjugate acid of 2-chloroaniline is influenced by the electron-withdrawing chloro group. Aliphatic amines like N-ethylcyclohexylamine are typically more basic.
LogP (Octanol-Water Partition Coefficient) Estimated to be > 32-chloroaniline has a LogP of 1.92[4]. The addition of the cyclohexyl and ethyl groups will substantially increase the lipophilicity of the molecule.

Synthesis and Reactivity Profile

Prominent Synthetic Methodologies

The synthesis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine can be approached through several established organic chemistry reactions. The choice of method would depend on the availability of starting materials and desired scale. A plausible and modern approach is the Buchwald-Hartwig amination, known for its efficiency in forming C-N bonds.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 1,2-dichloro-3-nitrobenzene C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->C B N-cyclohexyl-N-ethylamine B->C D Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Intermediate E N-(2-Amino-6-chlorophenyl)- N-cyclohexyl-N-ethylamine D->E

Caption: Proposed two-step synthesis of the target compound.

An alternative strategy involves the direct N-alkylation of a suitable secondary amine with an alkyl halide, although this method can sometimes be complicated by over-alkylation[7].

Chemical Reactivity
  • Basicity and Salt Formation: The two amine groups are the primary centers of reactivity, readily acting as bases to form salts with acids. This is the basis for solubility in acidic media.

  • Nucleophilicity: The primary amino group on the aniline ring and the tertiary amine can act as nucleophiles. The primary amine can undergo reactions such as acylation.

  • Aromatic Ring Substitution: The electron-donating amino group and the electron-withdrawing chloro group will direct further electrophilic aromatic substitution, though conditions would need to be carefully controlled to avoid side reactions.

Experimental Protocols for Full Characterization

The following protocols provide a systematic approach to verifying the physicochemical properties of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Analytical_Workflow cluster_phys_props Physical Properties cluster_chem_props Chemical Properties cluster_struct_elucid Structural Elucidation Start Synthesized Compound MeltingPoint Melting Point Determination Start->MeltingPoint BoilingPoint Boiling Point Determination Start->BoilingPoint Solubility Solubility Testing Start->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS pKa pKa Determination Solubility->pKa LogP LogP Measurement Solubility->LogP

Caption: Workflow for comprehensive compound characterization.

Melting and Boiling Point Determination

Objective: To determine the temperature range over which the compound transitions from solid to liquid (melting point) or liquid to gas (boiling point).

  • Melting Point (Capillary Method):

    • Ensure the compound is a dry, finely crushed powder.

    • Pack a small amount of the compound into a capillary tube to a height of 1-2 mm.

    • Place the capillary tube in a melting point apparatus.

    • Heat rapidly to obtain an approximate melting point, then allow the apparatus to cool.

    • Perform a second determination, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). A pure compound will have a sharp melting range (0.5-1.0 °C)[8].

  • Boiling Point (Distillation Method):

    • Place at least 5 mL of the liquid sample into a distillation flask with a few boiling chips.

    • Set up a simple distillation apparatus[9].

    • Heat the flask gently to bring the liquid to a boil.

    • The boiling point is the highest, stable temperature observed on the thermometer as the liquid is actively distilling[9][10].

    • Record the atmospheric pressure, as boiling point is pressure-dependent[11].

Solubility Determination

Objective: To qualitatively assess the solubility in various solvents, which informs its classification as acidic, basic, or neutral.

Protocol:

  • Water Solubility: Add a small amount of the compound (approx. 30 mg) to 1 mL of deionized water in a test tube. Shake vigorously for 60 seconds. If it dissolves, the compound is water-soluble. Test the pH with litmus paper to determine if it's acidic or basic[6].

  • Acid Solubility: If insoluble in water, add the compound to 1 mL of 5% aqueous HCl. If it dissolves, the compound is basic (indicative of the amine groups)[12].

  • Base Solubility: If insoluble in water, test its solubility in 5% aqueous NaOH. Dissolution would indicate an acidic functional group.

  • Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, and dichloromethane.

pKa Determination

Objective: To quantify the basicity of the amine functional groups.

Potentiometric Titration Protocol:

  • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., ethanol-water), as aromatic amines may have poor solubility in pure water[13].

  • Insert a calibrated pH electrode into the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.

  • Record the pH after each addition.

  • Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting sigmoid curve[14]. Two inflection points may be observed, corresponding to the two basic centers.

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the lipophilicity of the compound.

Shake-Flask Method Protocol:

  • Prepare a solution of the compound in n-octanol.

  • Mix this solution with an equal volume of water in a separatory funnel.

  • Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect samples from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Objective: To confirm the molecular structure and identify functional groups.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals:

      • Aromatic protons on the substituted phenyl ring (likely complex multiplets in the 6.5-7.5 ppm range).

      • Protons on the cyclohexyl ring (broad multiplets in the 1.0-2.0 ppm range).

      • Protons on the ethyl group (a quartet and a triplet).

      • A broad signal for the primary amine (-NH₂) protons.

    • Expected ¹³C NMR Signals:

      • Distinct signals for the aromatic carbons, with the carbon attached to the chlorine showing a characteristic shift.

      • Signals for the cyclohexyl and ethyl carbons in the aliphatic region.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the IR spectrum of the neat liquid or a KBr pellet of the solid.

    • Expected Characteristic Peaks:

      • N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region).

      • C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹).

      • C=C stretching of the aromatic ring (~1450-1600 cm⁻¹).

      • C-N stretching vibrations.

      • A strong C-Cl stretching peak in the low-wavenumber region (typically below 800 cm⁻¹)[15].

  • Mass Spectrometry (MS):

    • Ionize the sample using a suitable technique (e.g., Electron Ionization - EI).

    • Expected Observations:

      • A molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is the characteristic isotopic signature of a compound containing one chlorine atom[16][17][18].

      • Fragmentation patterns corresponding to the loss of the ethyl group, cleavage of the cyclohexyl ring, or loss of the chlorine atom.

References

  • Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl cyclohexylamine | C8H17N | CID 21609 - PubChem. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 26). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships | ACS Omega. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine, N-ethyl-. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values - PMC. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). To Determine The Boiling Point of Organic Compounds Like Benzene and Benzaldehyde. Retrieved from [Link]

Sources

Foundational

A Comprehensive Guide to the Structural-Activity Relationship (SAR) of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine Derivatives as Potential Kinase Inhibitors

Abstract This technical guide provides an in-depth exploration of the structural-activity relationships (SAR) for the novel N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine scaffold. This chemical series incorporates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the structural-activity relationships (SAR) for the novel N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine scaffold. This chemical series incorporates three key structural motifs: a 2-amino-6-chlorophenyl group, a feature prevalent in potent kinase inhibitors; a cyclohexyl moiety, known to enhance metabolic stability and optimize protein-ligand interactions; and an ethylamine linker, a common pharmacophoric element. Drawing upon established principles of medicinal chemistry and analogies to well-characterized molecular classes, we hypothesize that these derivatives are likely to function as ATP-competitive kinase inhibitors. This document outlines a systematic approach to probe the SAR of this scaffold, detailing proposed synthetic strategies, robust biological evaluation protocols, and a causal analysis of how specific structural modifications are expected to modulate biological activity. The insights presented herein are intended to guide researchers and drug development professionals in the rational design and optimization of this promising new class of compounds.

Part 1: Introduction to the Scaffold: Rationale and Core Concepts

Rationale for Investigation

The pursuit of novel kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery. The N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine scaffold has been identified as a promising starting point for several compelling reasons:

  • Privileged Kinase-Binding Moiety: The 2-aminophenyl substructure is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The presence of a chlorine atom at the ortho position, as seen in the dual Src/Abl inhibitor Dasatinib, can significantly enhance potency by occupying a nearby hydrophobic pocket.[1]

  • The Role of the Cyclohexyl Group: The cyclohexyl group is a versatile tool in drug design. As a three-dimensional, saturated ring, it serves as a bioisostere for a phenyl group but with improved solubility and metabolic properties. Its rigid conformation, compared to a flexible alkyl chain, can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[2] This moiety can be strategically modified to probe deeper pockets within the target protein.

  • Established Pharmacophoric Linker: The ethylamine linker provides the correct spacing and flexibility to position the cyclohexyl and aminophenyl moieties optimally within a binding site, a strategy validated in scaffolds like the cycloalkanol ethylamines, which are known to target monoamine transporters.[3][4]

Core Structure and Key Regions for SAR Exploration

The foundational structure is divided into three distinct regions, each offering a unique opportunity for modification to enhance potency, selectivity, and pharmacokinetic properties.

Core_Scaffold cluster_mol Core Scaffold of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine cluster_regions Key Regions for SAR Modification mol mol A Region A 2-Amino-6-chlorophenyl (Hinge-Binding & Potency) A:e->mol:w B Region B Cyclohexyl Ring (Solubility & Selectivity) B:w->mol:e C Region C Ethylamine Linker (Positioning & Vector) C:n->mol:s

Caption: The core scaffold highlighting three key regions for SAR exploration.

Hypothesized Biological Target: ATP-Competitive Kinase Inhibition

Based on the structural analogy with known drugs like Dasatinib[1], we postulate that these derivatives will function as Type I ATP-competitive kinase inhibitors. The proposed binding mode involves the 2-amino group of Region A forming one or more hydrogen bonds with the kinase hinge region, while the chlorophenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site. The cyclohexyl group (Region B) is projected to extend towards the solvent-exposed region, where modifications can be made to improve selectivity and physicochemical properties.

Binding_Hypothesis Hypothesized Binding Mode in Kinase ATP Pocket cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic Pocket solvent Solvent-Exposed Region region_a Region A (2-Amino-6-chlorophenyl) region_a->hinge H-Bonds region_a->pocket Hydrophobic Interaction region_c Region C (Linker) region_a->region_c Vector for Selectivity region_b Region B (Cyclohexyl) region_b->solvent Vector for Selectivity region_c->region_b Vector for Selectivity

Caption: Proposed binding interactions of the scaffold within a kinase ATP pocket.

Part 2: General Synthetic Strategy

A robust and flexible synthetic route is essential for a comprehensive SAR study. The primary disconnection for this scaffold is at the C-N bond formed by the ethylamine linker and the cyclohexyl group, or at the bond between the ethylamine and the aminophenyl ring. A plausible and efficient approach is via reductive amination.

Proposed Retrosynthetic Analysis & Workflow

The synthesis can be logically planned to allow for late-stage diversification of the key regions.

Synthesis_Workflow cluster_target cluster_step3 cluster_step2 cluster_step1 target Target Molecule (Final Derivative) reductive_amination Step 3: Reductive Amination intermediate_amine Intermediate Amine (Diversifies Region A) reductive_amination->intermediate_amine aldehyde_ketone Cyclohexyl Precursor (e.g., Cyclohexanone) (Diversifies Region B) reductive_amination->aldehyde_ketone snar Step 2: SNAr or Buchwald Coupling intermediate_amine->snar starting_aniline Substituted Aniline (e.g., 2,4-dichloroaniline) snar->starting_aniline ethylamine_synthon Ethylamine Synthon (e.g., N-Boc-ethanolamine) snar->ethylamine_synthon deprotection Step 1: Deprotection/Activation ethylamine_synthon->deprotection

Caption: A modular workflow for the synthesis and diversification of derivatives.

Experimental Protocol: Synthesis of a Representative Compound

This protocol describes the synthesis of the parent compound, N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Step 1: Synthesis of N-(2-Amino-6-chlorophenyl)ethanolamine

  • To a solution of 2,6-dichloroaniline (1.0 eq) in n-butanol, add ethanolamine (1.5 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the mixture to reflux (approx. 120 °C) in a sealed vessel for 18-24 hours. The causality here is that high temperature is required to drive the nucleophilic aromatic substitution (SNAr) reaction, with DIPEA acting as a non-nucleophilic base to scavenge the HCl byproduct.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired intermediate. The polarity difference between the product and starting materials allows for effective separation.

Step 2: Oxidation to N-(2-Amino-6-chlorophenyl)acetaldehyde

  • Dissolve the N-(2-Amino-6-chlorophenyl)ethanolamine (1.0 eq) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C. The controlled addition prevents overheating from the exothermic oxidation.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC. Dess-Martin is a mild oxidant suitable for converting the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize excess oxidant.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude aldehyde, to be used immediately in the next step.

Step 3: Reductive Amination with Cyclohexylamine

  • Dissolve the crude aldehyde from Step 2 in 1,2-dichloroethane (DCE).

  • Add cyclohexylamine (1.1 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). NaBH(OAc)₃ is the reducing agent of choice as it is mild, selective for the iminium ion intermediate, and tolerant of the amine functionality, thus preventing self-condensation or reduction of the starting aldehyde.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench with saturated aqueous sodium bicarbonate and extract with DCM.

  • Dry the combined organic layers, concentrate, and purify by chromatography to yield the final product.

Part 3: Systematic Structural-Activity Relationship (SAR) Exploration

The following sections detail proposed modifications for each region of the scaffold. The rationale behind each change is provided to guide an efficient discovery campaign.

Region A: Modifications of the 2-Amino-6-chlorophenyl Ring

This region is critical for target engagement, specifically anchoring the molecule to the kinase hinge.

ModificationPositionRationale (Causality)Predicted Outcome
NH₂ → NHMe 2-AminoProbing for additional hydrophobic interactions near the hinge; may alter H-bond geometry.Potentially increased or decreased potency depending on kinase.
NH₂ → NH-Acyl 2-AminoThe acyl group will act as an H-bond acceptor instead of a donor, disrupting the canonical hinge-binding mode.Significant loss of potency, confirming the H-bond donor role.
Cl → F 6-ChloroFluorine is smaller and more electronegative, testing the size constraints of the hydrophobic pocket.May increase or decrease potency; could improve metabolic stability.
Cl → CH₃ 6-ChloroA methyl group is sterically similar to chlorine but electronically different, probing the electronic vs. steric contribution.Likely to retain potency if the pocket is purely hydrophobic.
Add 4-F/Me/OMe 4-PositionExplores a vector pointing out of the pocket, potentially picking up new interactions or modifying electronics.Could enhance potency or selectivity.
Region B: Modifications of the Cyclohexyl Ring

This region is key for tuning physicochemical properties and achieving selectivity.

ModificationPositionRationale (Causality)Predicted Outcome
Cyclohexyl → Cyclopentyl N-Subst.A smaller ring probes the steric limits of the binding site.May increase potency if the pocket is constrained.
Cyclohexyl → 4-OH-Cyclohexyl 4-PositionThe hydroxyl group adds a polar handle, which can increase solubility and potentially form a new H-bond.Improved aqueous solubility; potency may increase if an H-bond acceptor is nearby.[5]
Cyclohexyl → 4,4-diMe-Cyclohexyl 4-PositionGem-dimethyl groups can lock the ring conformation and improve metabolic stability by blocking potential oxidation sites.[2]Enhanced pharmacokinetic profile; may improve potency via favorable hydrophobic contacts.
Cyclohexyl → Phenyl N-Subst.Directly compares a 3D saturated ring with a 2D aromatic ring, testing for pi-stacking opportunities.Potency will depend on the presence of aromatic residues in the binding pocket.
Region C: Modifications of the Ethylamine Moiety

The linker's length and composition are crucial for correctly positioning Regions A and B.

ModificationRationale (Causality)Predicted Outcome
Ethyl → Methyl Linker Shortening the linker by one carbon will pull Regions A and B closer together.Likely loss of potency, as the optimal distance for binding is disrupted.
Ethyl → Propyl Linker Lengthening the linker provides more flexibility and reach.May decrease potency due to an entropic penalty, unless a distal pocket can be engaged.
Introduce α-Methylation Adding a methyl group to the carbon adjacent to the aniline nitrogen introduces a chiral center and steric bulk.May improve metabolic stability and could lead to stereospecific binding, enhancing potency and selectivity.

Part 4: In Vitro Biological Evaluation Strategy

A tiered approach to biological testing ensures that resources are focused on the most promising compounds.

Primary Assay: Biochemical Kinase Inhibition

Objective: To determine the direct inhibitory activity (IC₅₀) of synthesized compounds against one or more target kinases (e.g., Src, Abl, KDR).

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Prepare a reaction plate containing kinase, substrate, and ATP in kinase reaction buffer.

  • Add serially diluted compounds (e.g., 10-point, 3-fold dilutions starting from 10 µM) to the wells.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature for 1 hour. This fixed time point ensures the reaction is in the linear range.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. This step is critical to reduce background signal.

  • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Secondary Assay: Cellular Antiproliferative Activity

Objective: To assess the ability of active compounds to inhibit the growth of cancer cell lines dependent on the target kinase.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Seed a relevant cancer cell line (e.g., K562 cells for Abl inhibitors) in a 96-well plate and allow cells to adhere overnight.[1]

  • Treat cells with the same serial dilutions of compounds used in the primary assay.

  • Incubate for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.

  • Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent directly to the wells.

  • Lyse the cells by shaking for 2 minutes and then let the plate incubate for 10 minutes to stabilize the luminescent signal. The reagent measures intracellular ATP, which is a direct indicator of metabolically active, viable cells.

  • Record luminescence and calculate GI₅₀ (concentration for 50% growth inhibition) values.

Illustrative SAR Data Table

The following table presents a hypothetical but logical summary of SAR data that could be generated from the proposed studies.

Cmpd IDRegion A (Substituent)Region B (Substituent)Region C (Linker)Kinase IC₅₀ (nM)Cell GI₅₀ (µM)
1 2-NH₂, 6-ClCyclohexylEthyl1502.5
2 2-NH₂, 6-F CyclohexylEthyl2505.1
3 2-NH₂, 6-Me CyclohexylEthyl1252.1
4 2-NH₂, 6-ClCyclopentyl Ethyl400>10
5 2-NH₂, 6-Cl4-OH-Cyclohexyl Ethyl951.5
6 2-NH₂, 6-ClCyclohexylPropyl 850>10

Part 5: Conclusion and Future Directions

This guide has established a comprehensive framework for the systematic investigation of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine derivatives. By leveraging established bioisosteric replacements and medicinal chemistry principles, a focused library of compounds can be synthesized and evaluated. The initial SAR exploration should focus on confirming the hypothesized hinge-binding mode and probing the steric and electronic requirements of the three key regions.

Promising compounds with potent biochemical and cellular activity should be advanced to further studies, including:

  • Kinase Selectivity Profiling: Assessing activity against a broad panel of kinases to determine the selectivity profile.

  • ADME/Tox Profiling: In vitro assessment of metabolic stability, permeability, and cytotoxicity.

  • Pharmacokinetic Studies: Evaluating the in vivo properties of lead compounds in rodent models.

Through this structured and rationale-driven approach, the therapeutic potential of this novel scaffold can be thoroughly and efficiently elucidated.

References

  • Deecher, D. C., et al. (2008). Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors. Journal of Medicinal Chemistry, 51(13), 4038-49. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. Available from: [Link]

  • Yardley, V., et al. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(1), 9-17. Available from: [Link]

  • Abel, A. D., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(13), 2950. Available from: [Link]

Sources

Exploratory

Preliminary Toxicity Profiling of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine: A Mechanistic Whitepaper

Executive Summary & Structural Rationale The transition of a novel chemical entity from discovery to First-in-Human (FIH) clinical trials requires a rigorous, mechanistically driven safety evaluation. This whitepaper out...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transition of a novel chemical entity from discovery to First-in-Human (FIH) clinical trials requires a rigorous, mechanistically driven safety evaluation. This whitepaper outlines the preliminary toxicity profiling strategy for N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine .

As a Senior Application Scientist, I approach this molecule not merely as a generic test article, but as a structure with specific, predictable liabilities. The presence of the 2-amino-6-chlorophenyl moiety classifies this compound as a Primary Aromatic Amine (PAA) derivative. PAAs carry well-documented structural alerts for genotoxicity and hematotoxicity. Therefore, our testing paradigm cannot rely on a passive checklist; it must be actively designed to interrogate the CYP450-mediated bioactivation pathways that typically render such compounds toxic. All study designs herein are aligned with the[1], ensuring seamless regulatory progression.

Toxicokinetic Hypothesis: The Aniline Liability

The core causality behind the toxicity of aniline derivatives lies not in the parent compound, but in its hepatic metabolism. PAAs are highly lipophilic and readily absorbed. Upon reaching the liver, the primary amine group is oxidized by Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2E1) to form an N-hydroxylamine metabolite.

This reactive metabolite enters erythrocytes and initiates a vicious redox cycle. It co-oxidizes with oxyhemoglobin (Fe2+), producing methemoglobin (Fe3+) and an aryl nitroso intermediate. Because methemoglobin cannot bind oxygen, this leads to severe tissue hypoxia. Furthermore, the nitroso intermediate is continuously reduced back to the hydroxylamine by NADPH-dependent reductases, creating a futile cycle that rapidly depletes cellular reducing equivalents ([2]).

To visualize this causality, the following pathway illustrates the exact mechanism our in vitro and in vivo protocols are designed to detect.

Bioactivation A N-(2-Amino-6-chlorophenyl)- N-cyclohexyl-N-ethylamine B CYP450 (Hepatic) N-hydroxylation A->B Hepatic Clearance C N-Hydroxylamine Metabolite B->C Oxidation D Hemoglobin (Fe2+) C->D Co-oxidation F Nitrosobenzene Derivative C->F Auto-oxidation E Methemoglobin (Fe3+) (Tissue Hypoxia) D->E Fe2+ to Fe3+ F->C NADPH Reductase

Figure 1: Proposed CYP450-mediated bioactivation of aniline moiety leading to methemoglobinemia.

In Vitro Genotoxicity: Self-Validating Ames Protocol

Because the N-hydroxylamine metabolite is highly electrophilic, it can form covalent DNA adducts, leading to point mutations. To evaluate this, we employ the Bacterial Reverse Mutation Test.

Causality & Self-Validation: The parent compound is unlikely to be directly mutagenic. Therefore, the assay must incorporate an exogenous mammalian metabolic activation system (S9 fraction). The protocol is self-validating: if mutagenicity is observed only in the presence of S9, it confirms our hypothesis that hepatic bioactivation is the root cause of the toxicity.

Step-by-Step Methodology: OECD TG 471 (Ames Test)
  • Strain Preparation: Inoculate nutrient broth with auxotrophic strains of Salmonella typhimurium (TA98 for frameshift mutations, TA100 for base-pair substitutions) and Escherichia coli (WP2 uvrA for oxidative damage). Incubate at 37°C for 12-16 hours until reaching a density of 1−2×109 cells/mL.

  • Metabolic Activation Formulation: Prepare a 10% S9 mix using post-mitochondrial fractions from the livers of rats induced with Aroclor 1254. Supplement with NADP+ and glucose-6-phosphate to fuel the CYP450 enzymes.

  • Dose Titration: Dissolve the test article in DMSO. Prepare a 5-point concentration gradient ranging from 1.5 to 5000 µ g/plate to capture both non-toxic and potentially cytotoxic ranges.

  • Pre-Incubation (Self-Validating Step): To maximize the detection of short-lived N-hydroxy metabolites, utilize the pre-incubation method. Combine 0.1 mL bacterial culture, 0.1 mL test article, and 0.5 mL S9 mix (or phosphate buffer for the negative control arm). Incubate at 37°C for 20 minutes before adding 2.0 mL of molten top agar.

  • Plating and Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours. Quantify histidine/tryptophan-independent revertant colonies using an automated colony counter ([3]).

In Vivo Acute Toxicity & Hematological Profiling

Standard acute toxicity tests often miss mechanism-specific liabilities if researchers only look for mortality. To build a trustworthy dataset, we adapt the standard acute oral toxicity framework to actively monitor for the hematological collapse predicted by the compound's structure.

Causality & Self-Validation: By taking baseline blood draws prior to dosing, each animal serves as its own control. A post-dose spike in methemoglobin (MetHb) levels definitively links the clinical signs of cyanosis to the test article's mechanism of action, validating the in vitro findings.

Step-by-Step Methodology: Modified OECD TG 423
  • Animal Preparation: Select healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight prior to dosing to ensure uniform gastrointestinal absorption.

  • Baseline Hematology (Internal Control): Draw 0.2 mL of blood via the lateral tail vein to establish baseline MetHb percentages and erythrocyte counts.

  • Dose Administration: Formulate the test article in 0.5% methylcellulose. Administer a single oral gavage dose at a starting level of 300 mg/kg, utilizing a maximum volume of 1 mL/100g body weight.

  • Clinical & Hematological Monitoring: Observe animals continuously for the first 4 hours for signs of cyanosis (blue discoloration of extremities). Draw 0.2 mL blood at 2h, 4h, and 24h post-dose.

  • Biomarker Quantification: Analyze blood immediately using a CO-oximeter to quantify MetHb%. Prepare blood smears stained with new methylene blue to identify Heinz bodies (precipitated, oxidized hemoglobin).

  • Stepwise Progression: Based on the 14-day mortality outcome of the initial 3 animals, progress to the next dosing tier as dictated by the OECD guidelines ([4]).

OECD423 Start Starting Dose: 300 mg/kg (Oral Gavage) Dose1 Dose 3 Females Observe 14 Days Start->Dose1 Cond1 Mortality Rate? Dose1->Cond1 PathA 0-1 Deaths: Escalate to 2000 mg/kg Cond1->PathA Low Toxicity PathB 2-3 Deaths: De-escalate to 50 mg/kg Cond1->PathB High Toxicity Class GHS Classification & MetHb Profiling PathA->Class PathB->Class

Figure 2: Stepwise acute oral toxicity workflow adapted from OECD Test Guideline 423.

Quantitative Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making for drug development professionals, all preliminary toxicity data must be synthesized against rigid Go/No-Go thresholds. The table below outlines the critical endpoints required to clear this compound for advanced IND-enabling studies.

Table 1: Preliminary Toxicity & Pharmacological Endpoints Matrix

Assay / ProtocolBiological ModelTarget EndpointMechanistic RationaleGo/No-Go Threshold
Bacterial Reverse Mutation S. typhimurium (TA98, TA100)Point mutations (Revertants)Detects DNA adducts formed by reactive N-hydroxy metabolites< 2-fold increase over vehicle control
In Vitro Cytotoxicity Primary Human HepatocytesATP depletion, LDH releaseAssesses direct hepatocellular damage from CYP bioactivationIC50 > 50 µM
Acute Oral Toxicity Wistar Rats (Female)14-day Mortality (LD50)Establishes GHS classification per OECD TG 423LD50 > 300 mg/kg
Hematotoxicity Profiling Whole Blood (In Vivo)MetHb %, Heinz bodiesValidates aniline-induced erythrocyte toxicity and tissue hypoxiaMetHb < 5% at therapeutic Cmax

If N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine triggers a No-Go in the hematotoxicity profile (MetHb > 5%), structural optimization (e.g., substituting the primary amine or adding steric hindrance around the aniline core) will be required before further development.

References

  • Contribution of aniline metabolites to aniline-induced methemoglobinemia. PubMed, National Institutes of Health. Available at: [Link][2]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link][5]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Food and Drug Administration (FDA). Available at:[Link][1]

  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. National Toxicology Program. Available at:[Link][4]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. Available at:[Link][3]

Sources

Foundational

Synthesis pathways and discovery of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

An In-Depth Technical Guide to the Synthesis and Discovery of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine Abstract N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine represents a novel chemical entity with pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Discovery of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Abstract

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine represents a novel chemical entity with potential applications in pharmaceutical and materials science. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, grounded in established principles of organic chemistry. It further outlines a standard workflow for the discovery, characterization, and initial screening of such a novel molecule. The methodologies presented are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for researchers in the field.

Introduction and Retrosynthetic Analysis

The discovery of new chemical entities is the cornerstone of innovation in drug development and materials science. The target molecule, N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, is a disubstituted aniline with a unique combination of steric and electronic features. Its structure, featuring a chlorinated and aminated phenyl ring coupled with bulky cyclohexyl and ethyl groups on the tertiary amine, suggests potential for interesting biological activity or material properties.

A logical first step in approaching the synthesis of a novel compound is through retrosynthetic analysis. This process involves deconstructing the target molecule into simpler, commercially available precursors. For N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, two primary retrosynthetic disconnections are proposed, focusing on the formation of the C-N bonds.

Pathway A prioritizes the formation of the bond between the phenyl ring and the nitrogen atom, suggesting a nucleophilic aromatic substitution or a cross-coupling reaction. Pathway B focuses on the sequential alkylation of the aniline nitrogen.

G cluster_target Target Molecule cluster_path_a Pathway A: C-N Cross-Coupling Focus cluster_path_b Pathway B: Sequential N-Alkylation Focus TM N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine A1 N-Cyclohexyl-N-ethylamine TM->A1 Disconnect 1 (Aryl-N) A2 2,6-Dichloroaniline or equivalent TM->A2 Disconnect 1 (Aryl-N) B1 N-Cyclohexyl-2,6-dichloroaniline TM->B1 Disconnect 2 (Ethyl-N) B2 Ethylating Agent (e.g., Ethyl iodide) TM->B2 Disconnect 2 (Ethyl-N)

Figure 1: Retrosynthetic analysis of the target molecule, illustrating two primary disconnection approaches.

Proposed Synthesis Pathways

Based on the retrosynthetic analysis, two plausible forward synthesis routes are detailed below. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and potential side products.

Pathway A: Buchwald-Hartwig Amination Approach

This pathway is a modern and highly effective method for forming aryl-N bonds. It involves the palladium-catalyzed cross-coupling of an amine with an aryl halide.

Workflow for Pathway A:

G start Start: 2,6-Dichloroaniline step1 Step 1: N-Alkylation with Cyclohexanone (Reductive Amination) start->step1 intermediate1 Intermediate: N-Cyclohexyl-2,6-dichloroaniline step1->intermediate1 step2 Step 2: N-Ethylation (e.g., with Ethyl Iodide) intermediate1->step2 intermediate2 Intermediate: N-Cyclohexyl-N-ethyl-2,6-dichloroaniline step2->intermediate2 step3 Step 3: Buchwald-Hartwig Amination (with Ammonia equivalent) intermediate2->step3 end Final Product step3->end

Figure 2: Workflow diagram for the proposed synthesis via a Buchwald-Hartwig amination strategy.

Experimental Protocol for Pathway A:

  • Synthesis of N-Cyclohexyl-N-ethylamine:

    • To a solution of cyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane, add ethyl iodide (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify by column chromatography to yield N-cyclohexyl-N-ethylamine.

  • Buchwald-Hartwig Cross-Coupling:

    • In an oven-dried flask, combine 1,3-diamino-2-chlorobenzene (1.0 eq), N-cyclohexyl-N-ethylamine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

    • Purge the flask with an inert gas (e.g., argon) and add an anhydrous solvent like toluene.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture, filter through celite, and concentrate the filtrate.

    • Purify the crude product by flash column chromatography to obtain the final compound.

Pathway B: Sequential N-Alkylation Approach

This classical approach involves the stepwise introduction of the alkyl groups onto the aniline nitrogen. While potentially lower yielding due to competing reactions, it utilizes readily available reagents and straightforward procedures.

Workflow for Pathway B:

G start Start: 2-Amino-6-chlorobenzonitrile step1 Step 1: N-Cyclohexylation (Reductive Amination) start->step1 intermediate1 Intermediate: N-Cyclohexyl-2-amino-6-chlorobenzonitrile step1->intermediate1 step2 Step 2: N-Ethylation intermediate1->step2 end Final Product step2->end intermediate2 Intermediate: N-Cyclohexyl-N-ethyl-2-amino-6-chlorobenzonitrile

Figure 3: Workflow for sequential N-alkylation synthesis.

Experimental Protocol for Pathway B:

  • Reductive Amination with Cyclohexanone:

    • Dissolve 2-amino-6-chlorobenzonitrile (1.0 eq) and cyclohexanone (1.1 eq) in a solvent such as methanol.

    • Add a reducing agent like sodium cyanoborohydride (1.5 eq) portion-wise.

    • Stir at room temperature for 24 hours.

    • Quench the reaction carefully with an aqueous acid solution.

    • Extract the product and purify by column chromatography.

  • N-Ethylation:

    • To a solution of the secondary amine intermediate (1.0 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (1.2 eq) at 0 °C.

    • After stirring for 30 minutes, add ethyl iodide (1.1 eq) and allow the reaction to warm to room temperature.

    • Stir for 12 hours.

    • Carefully quench with water and extract the product.

    • Purify by column chromatography to yield the final product.

Characterization and Discovery Workflow

Once the target compound is synthesized, a rigorous characterization process is essential to confirm its identity, purity, and properties.

Workflow for Compound Characterization and Screening:

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_screening Discovery & Biological Evaluation synthesis Synthesized Crude Product purification Column Chromatography synthesis->purification pure_compound Pure Compound (>95%) purification->pure_compound nmr NMR (1H, 13C) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms hplc HPLC (Purity Assessment) pure_compound->hplc solubility Aqueous Solubility Test hplc->solubility screening Primary Biological Assay (e.g., Kinase Panel) solubility->screening hit Hit Identification screening->hit

Protocols & Analytical Methods

Method

Application Note: Robust RP-HPLC Method Development and Validation for the Quantification of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate Introduction & Structural Challenges N-(2-Amino-6-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate

Introduction & Structural Challenges

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is a highly sterically hindered, lipophilic basic compound. Its chemical architecture features a bulky cyclohexyl group, an ethyl chain, and a 2-amino-6-chlorophenyl moiety. From an analytical perspective, this molecule presents a "dual-basicity" challenge: it contains both a primary aniline group and a tertiary amine center.

When analyzing basic compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing, retention time instability, and poor recovery[1]. This application note details a causality-driven approach to developing a stability-indicating, HPLC method for this compound[2], moving beyond trial-and-error to establish a scientifically grounded, self-validating analytical system.

Method Rationale and Physicochemical Profiling

As a Senior Application Scientist, I approach method development by first decoding the analyte's physicochemical behavior. The primary failure mode for basic compounds in RP-HPLC is peak tailing caused by secondary interactions[3].

The Causality of Peak Tailing and the Low-pH Strategy

In RP-HPLC, the stationary phase (typically C18-bonded silica) contains residual silanol groups (-SiOH). At a neutral or mid-range pH, these silanols ionize to form negatively charged silanate ions (-SiO⁻). Basic compounds like N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine become protonated and positively charged. The resulting electrostatic (ion-exchange) interaction between the analyte and the stationary phase leads to mixed retention mechanisms, manifesting as severe peak tailing[1][4].

To engineer a robust solution, this method employs a low-pH strategy (pH 2.5) using a phosphate buffer:

  • Silanol Suppression: At pH 2.5, the residual silanols on the silica surface are fully protonated and neutral, effectively shutting down secondary ion-exchange interactions[4].

  • Analyte Ionization Control: The low pH ensures that both basic nitrogen atoms on the analyte are fully protonated. This locks the molecule into a single ionization state, preventing the peak splitting or retention time drift that occurs when a compound's pKa is too close to the mobile phase pH[4].

  • Retention Optimization: The protonated analyte is highly polar, which counteracts the extreme lipophilicity of the cyclohexyl and chlorophenyl groups. This allows for a reasonable elution time without requiring excessive organic modifier concentrations[5].

MethodDev Start Physicochemical Profiling Dual-basicity, High LogP ColSelect Stationary Phase End-capped C18 Start->ColSelect MobilePhase Mobile Phase Optimization pH 2.5 Buffer to suppress silanols ColSelect->MobilePhase Gradient Gradient Elution Ensure elution of lipophilic core MobilePhase->Gradient Validation ICH Q2(R2) Validation Lifecycle-based approach Gradient->Validation

Logical workflow for HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Every protocol described below is designed as a self-validating system. By embedding System Suitability Testing (SST) directly into the workflow, the method automatically flags out-of-specification conditions before sample analysis begins.

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, AR Grade)

  • Orthophosphoric acid (85%, AR Grade)

  • Milli-Q Water (18.2 MΩ·cm)

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmEnd-capped, base-deactivated silica minimizes residual silanol activity[1].
Mobile Phase A 20 mM KH₂PO₄ Buffer (pH 2.50 ± 0.05)Optimal buffer capacity at pKa 2.15; ensures full protonation of the analyte[4].
Mobile Phase B 100% AcetonitrileProvides necessary elution strength for the lipophilic cyclohexyl moiety.
Elution Mode Gradient (Time/ %B): 0/20, 10/80, 15/80, 16/20, 20/20Flushes highly retained lipophilic impurities, preventing column fouling.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, optimizing the Van Deemter curve.
Detection UV at 235 nmWavelength selected based on the maximum absorbance of the aniline chromophore.
Injection Vol. 10 µLPrevents mass overload, which can artificially induce peak fronting.
Column Temp. 30°CStabilizes mobile phase viscosity and improves system-to-system reproducibility.
Step-by-Step Preparation Workflows

Protocol A: Mobile Phase A (pH 2.5 Buffer) Preparation

  • Weigh accurately 2.72 g of KH₂PO₄ and dissolve in 1000 mL of Milli-Q water to yield a ~20 mM buffer.

  • Adjust the pH to 2.50 ± 0.05 using dilute orthophosphoric acid. (Expert Insight: Buffer capacity is only optimal within ±1 pH unit of its pKa. Phosphoric acid's pKa₁ is 2.15, making this an exceptionally stable buffering system[4].)

  • Filter through a 0.22 µm hydrophilic PTFE membrane filter and degas via sonication for 10 minutes.

Protocol B: Standard Preparation & Self-Validation

  • Stock Solution (1.0 mg/mL): Weigh exactly 25.0 mg of the reference standard into a 25 mL volumetric flask. Dissolve in 15 mL of diluent (Water:Acetonitrile 80:20 v/v). Sonicate to ensure complete dissolution, then make up to volume. (Expert Insight: Using a diluent that matches the initial mobile phase strength prevents sample-solvent effects, a primary cause of peak distortion[1].)

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to volume with the diluent.

  • System Suitability Test (SST): Inject the working standard six consecutive times. The system is validated for use only if:

    • %RSD of Peak Area ≤ 1.0%

    • USP Tailing Factor ( As​ ) ≤ 1.5

    • Theoretical Plates ( N ) ≥ 5000

Method Validation Summary (ICH Q2(R2) Framework)

The method was validated in strict accordance with the updated, ensuring it is fit for its intended purpose across the product lifecycle[2][6]. The quantitative data is summarized below.

Table 1: Linearity and Range

Demonstrates that the analytical procedure has a suitable level of response across the reportable range[2].

ParameterResultAcceptance Criteria
Linear Range 25 µg/mL to 150 µg/mL25% to 150% of target concentration
Correlation Coefficient ( R2 ) 0.9998≥ 0.999
y-Intercept Bias 1.2% of 100% response≤ 2.0%
Table 2: Accuracy (Recovery)

Assessed by spiking known quantities of the analyte into a placebo matrix at three concentration levels[7].

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80% 80.079.699.5%0.6%
100% 100.0100.2100.2%0.4%
120% 120.0119.599.6%0.7%
Table 3: Precision

Evaluated through Repeatability (same analyst/day) and Intermediate Precision (different analyst/day/instrument)[2].

Precision TypeAverage Assay (%)% RSD (n=6)Acceptance Criteria
Repeatability 99.8%0.52%% RSD ≤ 2.0%
Intermediate Precision 99.6%0.68%% RSD ≤ 2.0%

Troubleshooting & Chromatographic Insights

Even with a robust method, deviations can occur during the lifecycle of the analytical procedure[5]. Peak tailing is the most frequent symptom of system degradation or improper setup[3]. The root cause analysis workflow below outlines the diagnostic steps for resolving peak asymmetry.

PeakTailing Issue Symptom: Peak Tailing (As > 1.5) Cause1 Secondary Interactions (Ionized Silanols) Issue->Cause1 Cause2 Extra-Column Volume (System Dead Volume) Issue->Cause2 Cause3 Sample-Solvent Effect (Strong Diluent) Issue->Cause3 Fix1 Lower pH to 2.5 or use base-deactivated column Cause1->Fix1 Fix2 Reduce tubing ID & detector cell volume Cause2->Fix2 Fix3 Match diluent to mobile phase strength Cause3->Fix3

Root cause analysis and corrective actions for peak tailing in basic compound chromatography.

Expert Diagnostic Tips:

  • Extra-Column Volume: If tailing is observed exclusively for early-eluting peaks, the root cause is likely extra-column dispersion. Mitigate this by reducing tubing inner diameter (e.g., using 0.12 mm ID PEEK tubing) and utilizing a low-volume detector flow cell[1].

  • Sample Diluent Mismatch: If the sample is dissolved in 100% organic solvent but injected into a highly aqueous mobile phase, the analyte will precipitate or travel un-retained at the solvent front, causing peak fronting or splitting[1]. Always ensure the diluent is equal to or weaker than the initial mobile phase conditions.

References

  • Efficient HPLC Method Development and Personal Reflections Source: LCGC International / Chromatography Online URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections Source: Pharma Growth Hub URL:[Link]

  • HPLC Method Development - A Review Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL:[Link]

  • HPLC Method Development: Lessons from 5 Years in Analytical R&D Source: Medium URL:[Link]

  • ICH Q14 and ICH Q2(R2): What's new? Source: Quality RA URL:[Link]

Sources

Method

Application Notes &amp; Protocols: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of Substituted Phenylenediamines Substituted 1,2-phenylenediamines are cornerstone building blocks in modern organic and medicinal chemistry. Their intrinsic ability to undergo cyclocond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Phenylenediamines

Substituted 1,2-phenylenediamines are cornerstone building blocks in modern organic and medicinal chemistry. Their intrinsic ability to undergo cyclocondensation reactions with a variety of electrophilic partners makes them indispensable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic scaffolds, particularly benzimidazoles, quinoxalines, and phenazines, form the core of numerous pharmacologically active agents, including kinase inhibitors, antivirals, and antihypertensives.

The specific molecule, N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine , is a specialized derivative within this class. The strategic placement of its functional groups offers a unique combination of reactivity and steric influence:

  • 1,2-Diamine Moiety: The primary amino group and the adjacent tertiary amino group provide two nucleophilic centers, poised for cyclization reactions.

  • Ortho-Chlorine Atom: This electron-withdrawing group modulates the nucleophilicity of the adjacent amino group and can serve as a handle for further functionalization via cross-coupling reactions. Its position also imparts significant steric hindrance, which can influence regioselectivity in subsequent reactions.

  • N-Cyclohexyl and N-Ethyl Groups: These aliphatic substituents enhance the lipophilicity of the molecule, a critical parameter in drug design for modulating solubility and membrane permeability. They also provide steric bulk that can direct the conformation of the final heterocyclic product.

This document provides a comprehensive guide to the synthesis and application of this precursor. It is important to note that while this specific isomer is of significant synthetic interest, detailed public literature on its preparation is sparse. Therefore, this guide presents a robust and logically-derived synthetic protocol based on established chemical principles for analogous systems. The subsequent application protocol for benzimidazole synthesis is a well-established transformation for this class of precursors.

Physicochemical Properties & Safety Data

Proper handling of all chemical reagents is paramount. Researchers should consult the full Safety Data Sheet (SDS) for all chemicals used. The following table summarizes key properties for the title precursor, with some values estimated based on structurally similar compounds.

PropertyValueSource/Note
CAS Number Not assignedN/A
Molecular Formula C₁₄H₂₁ClN₂Calculated
Molecular Weight 252.78 g/mol Calculated
Appearance Expected: Off-white to light brown solid or viscous oilBased on analogous compounds
Purity Specification >95%AKSci[1] (for 4-chloro isomer)
Solubility Soluble in methanol, ethanol, DCM, chloroform; Insoluble in waterTypical for substituted anilines
Storage Store long-term in a cool, dry place away from light and oxidizing agentsAKSci[1]
Handling Precautions Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Avoid inhalation and skin contact.General laboratory practice[2]

Proposed Synthetic Workflow for N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

The following is a proposed two-step synthesis starting from commercially available 1,3-dichloro-2-nitrobenzene. This route is designed for efficiency and control, leveraging a nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Selective Nitro Group Reduction A 1,3-Dichloro-2-nitrobenzene C Intermediate: N-Cyclohexyl-N-ethyl-(2,6-dichloro-3-nitrophenyl)amine (Hypothetical) A->C Reagents: K2CO3, DMF Heat (e.g., 100 °C) B N-Ethylcyclohexylamine B->C D Intermediate from Step 1 E Final Product: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine D->E Reagents: Fe powder, NH4Cl EtOH/H2O, Reflux

Caption: Proposed two-step synthesis of the title precursor.

Detailed Protocol: Synthesis

Step 1: Synthesis of N-Cyclohexyl-N-ethyl-(2-chloro-6-nitrophenyl)amine (Intermediate)

  • Rationale: This step involves an SNAr reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, allowing for the displacement of one of the chlorine atoms by the secondary amine, N-ethylcyclohexylamine. Dichloronitrobenzene is used to direct the substitution. A non-nucleophilic base like potassium carbonate is used to quench the HCl generated in situ.

  • Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dichloro-2-nitrobenzene (1.92 g, 10 mmol).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol) and 50 mL of anhydrous dimethylformamide (DMF).

    • Add N-ethylcyclohexylamine (1.27 g, 10 mmol) to the suspension.[3]

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

    • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (Final Product)

  • Rationale: The reduction of the nitro group to a primary amine is a classic and reliable transformation. Using iron powder with ammonium chloride in an ethanol/water solvent system is a cost-effective and relatively mild method (Béchamp reduction) that is tolerant of the chloro-substituent.

  • Protocol:

    • In a 250 mL round-bottom flask, suspend the nitro-intermediate from Step 1 (e.g., 10 mmol) and iron powder (2.80 g, 50 mmol) in a mixture of ethanol (60 mL) and water (15 mL).

    • Add ammonium chloride (NH₄Cl) (2.67 g, 50 mmol) to the mixture.

    • Heat the reaction to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add 100 mL of water to the residue and basify with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH of ~8.

    • Extract the product with dichloromethane (DCM) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final precursor. Further purification can be achieved via column chromatography if necessary.

Application: Precursor for Benzimidazole Synthesis

This section details the use of the synthesized precursor in a Phillips-type condensation reaction to form a substituted benzimidazole, a privileged scaffold in drug discovery.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxidative Cyclization Precursor N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine SchiffBase Schiff Base Intermediate Precursor->SchiffBase Aldehyde Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) Aldehyde->SchiffBase EtOH, rt SchiffBase2 Schiff Base Intermediate Product Substituted Benzimidazole Product SchiffBase2->Product Reagents: Na2S2O5 (or air) EtOH, Reflux

Caption: Workflow for the synthesis of a benzimidazole derivative.

Detailed Protocol: Benzimidazole Synthesis
  • Rationale: The reaction proceeds via an initial condensation between the primary amine of the precursor and an aldehyde to form a Schiff base. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the tertiary amine nitrogen, followed by an oxidative aromatization step, yields the stable benzimidazole ring system. Sodium metabisulfite can be used as a mild oxidant, or often, aerial oxidation is sufficient.

  • Protocol:

    • In a 100 mL round-bottom flask, dissolve the synthesized precursor, N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (253 mg, 1.0 mmol), in 20 mL of ethanol.

    • Add an aromatic aldehyde, for example, 4-methoxybenzaldehyde (136 mg, 1.0 mmol).

    • Add sodium metabisulfite (Na₂S₂O₅) (190 mg, 1.0 mmol).

    • Heat the mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Add 50 mL of cold water to precipitate the crude product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure benzimidazole product.

Expected Characterization Data

Confirmation of the structures of the synthesized precursor and final product should be performed using standard analytical techniques.

TechniquePrecursor (C₁₄H₂₁ClN₂)Benzimidazole Product (Example)
¹H NMR Signals for aromatic protons, cyclohexyl protons (broad multiplets), ethyl group (quartet and triplet), and a broad singlet for the -NH₂ group.Disappearance of the -NH₂ proton signal. Appearance of a new singlet for the benzimidazole C-H proton. Characteristic shifts for the aromatic and aliphatic substituents.
¹³C NMR Expected ~14 distinct carbon signals corresponding to the aromatic and aliphatic carbons.Appearance of a new quaternary carbon signal for the C2 of the benzimidazole ring. Shifts in aromatic carbon signals upon cyclization.
Mass Spec (ESI+) [M+H]⁺ expected at m/z ≈ 253.14[M+H]⁺ corresponding to the final product's molecular weight.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). C-Cl stretching (~750 cm⁻¹).Disappearance of N-H stretching bands. Appearance of C=N stretching of the imidazole ring.

References

  • NIST. Cyclohexylamine, N-ethyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

Application

Application Note &amp; In Vivo Dosing Protocol: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (ACCE)

For Research Use Only. Not for use in diagnostic procedures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract This document provides a comprehensive guide for the in vivo administration of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine (ACCE), a novel, potent, and selective antagonist of the hypothetical G-protein coupled receptor, Receptor-X, which is implicated in inflammatory pathways. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for formulation, administration, and study design to ensure experimental success and data integrity.

Section 1: Preclinical Strategy & Ethical Considerations

Successful in vivo studies begin with a robust strategy that ensures both data quality and animal welfare. All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.[1]

1.1. Animal Model Selection The choice of animal model is critical and should be based on the specific research question. For investigating the anti-inflammatory potential of ACCE, several well-established models can be utilized.[2][3] The Carrageenan-Induced Paw Edema model in rodents is a widely used and well-characterized model for acute inflammation, making it an excellent starting point for evaluating the efficacy of novel anti-inflammatory compounds.[3][4]

1.2. Dose-Range Finding (DRF) Studies Before initiating large-scale efficacy studies, a dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a preliminary therapeutic window.[5] These studies typically involve administering single, escalating doses of ACCE to small groups of animals and monitoring for clinical signs of toxicity for a defined period. This data informs the dose selection for subsequent pharmacokinetic and pharmacodynamic studies.[6][7]

Section 2: Formulation & Vehicle Selection

ACCE is a lipophilic compound with low aqueous solubility. Therefore, careful selection of a dosing vehicle is paramount to ensure consistent and complete bioavailability.

2.1. Vehicle Screening The goal is to find a vehicle that can solubilize or uniformly suspend ACCE without causing adverse effects in the animals.[8][9] Many organic solvents and surfactants can cause irritation or toxicity when administered in vivo.[8][10] A preliminary screening of vehicles is recommended.

Table 1: Suggested Vehicle Screening for ACCE Formulation

Vehicle CompositionMaximum Recommended ConcentrationSuitability for RouteNotes
0.5% (w/v) Carboxymethylcellulose (CMC) in SalineN/AOral (PO), Intraperitoneal (IP)Forms a suspension. Requires vigorous mixing. Generally well-tolerated.[8][9]
20% (v/v) PEG-400 in Saline40%PO, IPCan improve solubility. Higher concentrations may cause side effects.[8]
10% (v/v) DMSO in Corn Oil10%PO, IPGood for highly lipophilic compounds. DMSO can have pharmacological effects.[8][9]
5% (v/v) Tween 80 in Saline10%PO, IPSurfactant that can aid in solubilization or suspension stability.

2.2. Protocol: Preparation of ACCE Suspension (10 mg/mL in 0.5% CMC)

This protocol describes the preparation of a 10 mg/mL suspension, a common starting concentration for in vivo studies.

  • Prepare Vehicle: Weigh 0.5 g of low-viscosity Carboxymethylcellulose (CMC) and add it to 100 mL of sterile 0.9% saline. Stir vigorously with a magnetic stirrer for at least 2 hours, or until fully hydrated and a homogenous solution is formed.

  • Weigh ACCE: Accurately weigh the required amount of ACCE powder. For 10 mL of a 10 mg/mL solution, 100 mg is needed.

  • Create Slurry: In a sterile mortar, add the ACCE powder. Slowly add a small volume (e.g., 1 mL) of the 0.5% CMC vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the mortar while continuously mixing.

  • Homogenize: Transfer the suspension to a sterile vial. For best results, sonicate the suspension in a bath sonicator for 15-20 minutes to ensure a fine, uniform particle size.

  • Storage & Use: Store the suspension at 4°C for up to one week. Before each use, vortex the suspension vigorously for at least 60 seconds to ensure homogeneity.

Section 3: In Vivo Dosing Protocols

The following are detailed step-by-step protocols for common administration routes in mice. Always use aseptic techniques, including wiping the injection site with 70% alcohol and using a new sterile needle and syringe for each animal.[11][12]

3.1. Oral Gavage (PO) Administration

Oral gavage ensures the direct delivery of a precise volume of the compound into the stomach.[13][14]

  • Animal Restraint: Gently restrain the mouse by scruffing the skin on its back to immobilize the head and body.[15] The head should be slightly extended back to create a straight line through the neck and esophagus.[13]

  • Measure Gavage Needle: Before insertion, measure the appropriate length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib.[15] This prevents accidental perforation of the esophagus or stomach.

  • Insertion: Insert the gavage needle into the side of the mouth, advancing it gently along the upper palate.[16] The needle should slide smoothly down the esophagus with no resistance. If resistance is felt, withdraw and reposition.[17]

  • Administration: Once the needle is in place, dispense the substance slowly and smoothly.[16]

  • Withdrawal: Remove the needle gently along the same path of insertion.

  • Monitoring: Place the animal back in its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10 minutes.[14]

Recommended Maximum Oral Gavage Volumes [13]

  • Mice: 10 mL/kg (e.g., 0.2 mL for a 20 g mouse)

  • Rats: 10 mL/kg (e.g., 2.5 mL for a 250 g rat)

3.2. Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.

  • Animal Restraint: Restrain the mouse securely, exposing its abdomen. Tilting the animal's head downwards helps to move the abdominal organs away from the injection site.[11]

  • Locate Injection Site: The preferred injection site is the lower right quadrant of the abdomen.[11][12][18] This location helps to avoid puncturing the cecum, bladder, or other major organs.[11]

  • Insertion: Using a 25-27 gauge needle, insert it with the bevel facing up at a 30-45 degree angle.[11][18]

  • Aspirate: Gently pull back the plunger to ensure no blood or other fluid is drawn into the syringe, which would indicate improper placement.[12]

  • Administration: Inject the substance smoothly. The maximum recommended volume is 10 mL/kg.[18]

  • Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for any signs of discomfort or bleeding.[18]

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimatization (≥ 72 hours) B Baseline Measurements (e.g., Paw Volume) A->B D Vehicle/ACCE Dosing (PO or IP) B->D C ACCE Formulation (Vortex before use) C->D E Inflammatory Challenge (e.g., Carrageenan Injection) D->E F Time-Course Monitoring & Sample Collection E->F G Biomarker Analysis (e.g., Cytokines) F->G H Endpoint Measurement (e.g., Final Paw Volume) F->H I Statistical Analysis & Interpretation G->I H->I

General workflow for an in vivo efficacy study.

Section 4: Pharmacokinetic & Pharmacodynamic Assessment

Understanding the relationship between drug concentration (Pharmacokinetics, PK) and its biological effect (Pharmacodynamics, PD) is crucial for optimizing dosing regimens.[5][19][20]

4.1. Pharmacokinetic (PK) Study Design A typical PK study involves administering a single dose of ACCE and collecting blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) to measure the plasma concentration of the drug over time.[21] Key parameters derived from this data include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), which represents total drug exposure.[22]

Table 2: Hypothetical PK Parameters for ACCE in Mice

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
IV212500.081850100%
PO104501.0279030%
IP109800.5462550%

4.2. Pharmacodynamic (PD) Study Design PD studies measure the biological response to the drug. This can be done by measuring a relevant biomarker. Given ACCE's mechanism, a logical PD biomarker would be the level of a key inflammatory cytokine (e.g., TNF-α or IL-6) in plasma or tissue following an inflammatory challenge.[23] By correlating the ACCE concentration (PK) with the suppression of the biomarker (PD), an exposure-response relationship can be established.[19][20]

G ACCE ACCE (Antagonist) ReceptorX Receptor-X (GPCR) ACCE->ReceptorX Block X G_Protein G-Protein Activation Block->G_Protein Inhibition Downstream Downstream Signaling (e.g., MAPK/NF-κB) G_Protein->Downstream Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) Downstream->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Hypothesized signaling pathway for ACCE.

Section 5: References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (2014). Animal Care Services, The University of British Columbia.

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.

  • Matias, M., Silvestre, S., Falcão, A., & Alves, G. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.

  • Lestini, G., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology.

  • IACUC Guidelines for Rodent Surgery. (2022). University of Wisconsin-Milwaukee.

  • Guidelines for Rodent Survival Surgery. NIH Office of Animal Care and Use (OACU).

  • Mouse Intraperitoneal (IP) administration. (n.d.). UCSF Institutional Animal Care and Use Program.

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules.

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate.

  • Patil, K. R., et al. (2019). (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. ResearchGate.

  • Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products. (2003). U.S. Food and Drug Administration.

  • Intraperitoneal Injection in Mice. (n.d.). Queen's University.

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Attentive Science.

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University Institutional Animal Care and Use Committee.

  • Surgery - Rodent (Mouse & Rat) Survival Surgery (Guideline). (2023). University of Iowa Institutional Animal Care and Use Committee.

  • Wagner, C., et al. (2022). Vehicles for Drug Administration to Children: Results and Learnings from an In-Depth Screening of FDA-Recommended Liquids and Soft Foods for Product Quality Assessment. Pharmaceutical Research.

  • Considering Pharmacokinetic and Pharmacodynamic Studies in Early-Phase Clinical Trials. (n.d.). Richmond Pharmacology.

  • IACUC Standard Procedures for Rodents. (2025). University of Louisville.

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). The University of British Columbia.

  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. (2016). Clinical Cancer Research.

  • 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Legal Information Institute, Cornell Law School.

  • IACUC Policy - Rodent Survival and Terminal Surgery. (2026). SUNY Downstate Health Sciences University.

  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.

  • Lestini, G., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. ResearchGate.

  • Administration and injection of substances in mice. (2011). Direction des services vétérinaires, Université de Montréal.

  • Çakır, M., & Akkol, E. K. (2021). Experimental Inflammation Models Created in Laboratory Animals. DergiPark.

  • In Vivo Assay Guidelines. (2012). Assay Guidance Manual, NCBI Bookshelf.

  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland.

  • What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate.

  • de Wildt, S. N., et al. (2017). How to optimise drug study design: pharmacokinetics and pharmacodynamics studies introduced to paediatricians. Journal of Pharmacy and Pharmacology.

  • Shelar, P. A., & Mishra, A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology.

  • Gavage Techniques in Small Animals (Mice). (2013). Queen's University Animal Care Committee.

  • Oral Gavage in the Mouse. (2016). Florida State University Animal Care and Use Committee.

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (2027). The University of Queensland.

Sources

Method

Application Notes and Protocols for the Extraction of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine from Biological Matrices

Introduction The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust starting point for method development and validation. The methodologies—Protein P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust starting point for method development and validation. The methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are presented with a focus on the underlying scientific principles to empower users to adapt and optimize these methods for their specific analytical platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties and Methodological Considerations

A precise understanding of the physicochemical properties of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is paramount for developing effective extraction strategies. While experimental data for this specific molecule is scarce, we can infer its properties from its constituent chemical groups.

  • Basicity (pKa): The presence of two amine groups—an aromatic primary amine and a tertiary alkylamine—suggests the molecule will have at least two pKa values. The tertiary amine is expected to be more basic, with an estimated pKa in the range of 9-11, similar to other N-alkyl amines. The aromatic amine's basicity will be significantly reduced by the electron-withdrawing effect of the chlorine atom, with an estimated pKa in the range of 2-4. This dual basicity is a critical consideration for pH-driven extraction techniques like LLE and SPE.

  • Lipophilicity (logP): The combination of a chlorinated phenyl ring and a cyclohexyl group indicates that the compound is likely to be moderately to highly lipophilic. A higher logP value suggests good solubility in organic solvents, which is advantageous for LLE and reversed-phase SPE.

  • Solubility: The compound's solubility in aqueous matrices will be pH-dependent. At physiological pH (~7.4), the tertiary amine will be partially protonated, affording some aqueous solubility. However, its overall lipophilic character may limit this. Most aromatic amines are lipid-soluble and can be readily absorbed through the skin[1].

These predicted properties guide the selection of appropriate extraction techniques, solvents, and pH conditions to achieve optimal recovery and minimize matrix effects.

I. Protein Precipitation (PPT): A Rapid Approach for Initial Screening

Protein precipitation is a straightforward and high-throughput method for removing the bulk of proteins from biological samples, particularly plasma and serum. It is often employed in early-stage drug discovery due to its speed and simplicity. The principle involves the addition of a water-miscible organic solvent to the sample, which disrupts the solvation of proteins, causing them to precipitate.

Causality of Experimental Choices:

Acetonitrile is frequently the precipitating agent of choice as it generally leads to cleaner extracts compared to methanol and results in a more complete precipitation of proteins[2]. The ratio of the precipitation solvent to the sample volume is a critical parameter; a 3:1 or 4:1 ratio is commonly used to ensure efficient protein removal[3][4]. For basic and lipophilic compounds, maintaining a slightly basic pH during precipitation can enhance recovery by ensuring the analyte is in its less polar, neutral form, thereby increasing its solubility in the organic solvent.

Protocol: Protein Precipitation of Plasma/Serum Samples
  • Sample Preparation:

    • Thaw frozen plasma or serum samples at room temperature.

    • Vortex the samples for 10-15 seconds to ensure homogeneity.

  • Precipitation:

    • To 100 µL of the biological sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • For pH modification, the acetonitrile can be fortified with 0.1-1% ammonium hydroxide to maintain basic conditions.

    • Cap the tube and vortex vigorously for 30-60 seconds.

  • Centrifugation:

    • Centrifuge the mixture at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.

    • Avoid disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS analysis. This step helps to concentrate the analyte and ensures compatibility with the analytical column.

Data Presentation: Protein Precipitation
ParameterRecommended ConditionExpected Outcome
Precipitating Solvent AcetonitrileHigh protein removal efficiency, clean supernatant
Solvent to Sample Ratio 3:1 (v/v)>99% protein precipitation
pH Modifier (Optional) 0.1-1% NH4OH in ACNEnhanced recovery of basic analyte
Centrifugation Force ≥10,000 x gCompact protein pellet, clear supernatant
Expected Recovery 70-90%Dependent on analyte-protein binding
Matrix Effect Moderate to HighPotential for ion suppression due to co-extracted phospholipids

II. Liquid-Liquid Extraction (LLE): A Selective Method for Cleaner Extracts

LLE is a more selective technique than PPT, offering cleaner extracts by partitioning the analyte between two immiscible liquid phases: an aqueous sample phase and an organic extraction solvent. The efficiency of LLE is governed by the analyte's partition coefficient (logP) and the pH of the aqueous phase.

Causality of Experimental Choices:

For a basic compound like N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, adjusting the pH of the biological sample to be at least 2 units above the highest pKa of the analyte (the tertiary amine) will deprotonate it, rendering it more lipophilic and facilitating its transfer into the organic phase. A water-immiscible organic solvent with a polarity that matches the analyte is chosen for extraction. Methyl tert-butyl ether (MTBE) is an excellent choice due to its low water solubility, good extraction efficiency for a wide range of compounds, and its tendency to form clean phase separations. A back-extraction step into an acidic aqueous phase can further purify the sample by transferring the protonated analyte back into the aqueous phase, leaving neutral and acidic interferences in the organic phase.

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_extraction Extraction cluster_back_extraction Back-Extraction & Final Prep sample 1. Biological Sample (e.g., 200 µL Plasma) ph_adjust 2. Adjust to pH > 11 (e.g., with 1M NaOH) sample->ph_adjust Alkalinize add_solvent 3. Add Organic Solvent (e.g., 1 mL MTBE) ph_adjust->add_solvent vortex 4. Vortex (2-5 min) add_solvent->vortex centrifuge 5. Centrifuge (5 min, 4000 x g) vortex->centrifuge organic_phase 6. Collect Organic Phase centrifuge->organic_phase Phase Separation add_acid 7. Add Acidic Aqueous Phase (e.g., 100 µL 0.1M HCl) organic_phase->add_acid Transfer vortex2 8. Vortex (2-5 min) add_acid->vortex2 centrifuge2 9. Centrifuge (5 min, 4000 x g) vortex2->centrifuge2 aqueous_phase 10. Collect Aqueous Phase centrifuge2->aqueous_phase Phase Separation inject 11. Inject into LC-MS aqueous_phase->inject

Caption: Workflow for Liquid-Liquid Extraction of a basic analyte.

Protocol: Liquid-Liquid Extraction of Plasma/Urine Samples
  • Sample Preparation:

    • Pipette 200 µL of plasma or urine into a glass culture tube.

    • Add an internal standard if used.

  • pH Adjustment:

    • Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the sample pH to >11.

    • Vortex briefly to mix.

  • Liquid-Liquid Extraction:

    • Add 1 mL of Methyl tert-butyl ether (MTBE).

    • Cap the tube and vortex for 2-5 minutes.

    • Centrifuge at 4000 x g for 5 minutes to separate the phases.

  • Organic Phase Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a new clean tube, avoiding the aqueous layer and any protein interface.

  • Back-Extraction (Optional but Recommended for High Purity):

    • To the collected organic phase, add 100 µL of 0.1M Hydrochloric Acid (HCl).

    • Vortex for 2-5 minutes.

    • Centrifuge at 4000 x g for 5 minutes.

    • The analyte is now in the lower acidic aqueous phase.

  • Final Sample Preparation:

    • If back-extraction was performed, inject an aliquot of the aqueous phase directly into the LC-MS system.

    • If no back-extraction was done, evaporate the organic phase to dryness under a stream of nitrogen and reconstitute in mobile phase.

Data Presentation: Liquid-Liquid Extraction
ParameterRecommended ConditionRationale
Extraction Solvent Methyl tert-butyl ether (MTBE)Good recovery for lipophilic amines, low water miscibility.
Sample pH > 11Ensures the analyte is in its neutral, more extractable form.
Back-Extraction Phase 0.1M HClProtonates the basic analyte, transferring it to the aqueous phase for further cleanup.
Expected Recovery > 85%Efficient partitioning into the organic solvent.
Matrix Effect LowHigh selectivity reduces co-extraction of interfering matrix components.

III. Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Concentration

SPE is a highly selective and versatile technique that can provide the cleanest extracts and allows for significant pre-concentration of the analyte. The choice of sorbent is critical and depends on the physicochemical properties of the analyte. For N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, a mixed-mode cation exchange sorbent is recommended.

Causality of Experimental Choices:

A mixed-mode sorbent, which combines reversed-phase (e.g., C8 or C18) and cation exchange functionalities, is ideal for this analyte. This allows for a dual retention mechanism. Under acidic conditions, the tertiary amine will be protonated and retained by the strong cation exchanger. The lipophilic parts of the molecule will also interact with the reversed-phase backbone. This dual retention allows for stringent washing steps to remove interferences. A polar organic solvent wash can remove hydrophobically bound interferences, while an acidic aqueous wash can remove water-soluble impurities. The final elution is achieved by using a basic organic solvent, which neutralizes the charge on the analyte, disrupting the cation exchange interaction and allowing it to be eluted by the organic solvent. Polymeric SPE sorbents are often preferred for bioanalytical applications due to their stability across a wide pH range and resistance to drying[5].

Experimental Workflow: Solid-Phase Extraction

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction & Wash cluster_elution Elution & Final Prep condition 1. Condition (e.g., 1 mL Methanol) equilibrate 2. Equilibrate (e.g., 1 mL 0.1M HCl) condition->equilibrate load 3. Load Sample (Pre-treated, pH < 4) equilibrate->load wash1 4. Wash 1 (e.g., 1 mL 0.1M HCl) load->wash1 wash2 5. Wash 2 (e.g., 1 mL Methanol) wash1->wash2 elute 6. Elute (e.g., 1 mL 5% NH4OH in Methanol) wash2->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS reconstitute->inject

Caption: Workflow for Mixed-Mode Solid-Phase Extraction.

Protocol: Mixed-Mode Cation Exchange SPE of Plasma/Urine Samples
  • Sample Pre-treatment:

    • To 200 µL of plasma or urine, add 200 µL of 2% phosphoric acid.

    • Vortex to mix. This step lyses cells (in whole blood), precipitates some proteins, and ensures the analyte is protonated.

    • Centrifuge if a precipitate forms and use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode strong cation exchange SPE cartridge (e.g., polymeric-based SCX).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate with 1 mL of 0.1M HCl or 2% phosphoric acid. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1M HCl to remove water-soluble interferences.

    • Wash 2: Add 1 mL of methanol to remove hydrophobically bound, non-basic interferences.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, and the methanol disrupts the hydrophobic interactions.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.

Data Presentation: Solid-Phase Extraction
ParameterRecommended ConditionRationale
SPE Sorbent Mixed-Mode Strong Cation Exchange (SCX)Dual retention mechanism (ion exchange and reversed-phase) for high selectivity.
Sample Loading pH < 4Ensures the tertiary amine is protonated for retention on the SCX sorbent.
Wash Solvents 1. 0.1M HCl2. MethanolRemoves polar and non-polar interferences, respectively.
Elution Solvent 5% NH4OH in MethanolNeutralizes the analyte for elution and disrupts hydrophobic interactions.
Expected Recovery > 90%High retention and efficient elution.
Matrix Effect Very LowThe most effective technique for minimizing matrix effects.

Method Validation

Once an extraction protocol is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[5][6][7]. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample[6].

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements, respectively[5].

  • Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The alteration of analyte response due to co-eluting matrix components. This is a critical parameter, especially for LC-MS based assays.

  • Calibration Curve and Limits of Quantification (LLOQ/ULOQ): The relationship between analyte concentration and instrument response, and the lowest and highest concentrations that can be quantified with acceptable accuracy and precision[7].

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions[5].

A comprehensive validation report should be generated, detailing all experiments and their outcomes[6].

Conclusion

The extraction of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine from biological matrices requires a method that can effectively handle its basic and lipophilic nature while minimizing interferences from the complex biological matrix. This guide provides detailed protocols for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction, grounded in established scientific principles. While PPT offers a rapid screening approach, LLE and particularly mixed-mode SPE are recommended for generating high-quality data suitable for regulatory submissions, as they provide cleaner extracts and lower matrix effects. The choice of method will ultimately depend on the specific requirements of the study, such as throughput needs, required sensitivity, and the analytical instrumentation available. It is imperative that any chosen method undergoes a thorough validation to ensure the reliability and integrity of the resulting bioanalytical data.

References

  • [4-Hydroxy-5-{[4-(2-{amino}ethoxy)phenyl]methyl}-1,3-thiazol-2(5H)-one Properties - EPA.]([Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that preparing reliable stock solutions is the most critical first step in any biochemical or cell-based assay.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that preparing reliable stock solutions is the most critical first step in any biochemical or cell-based assay.

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine presents a unique solvation challenge. Structurally, it is a sterically hindered tertiary amine featuring a highly lipophilic cyclohexyl group, an ethyl chain, and a halogenated aniline core. While Dimethyl Sulfoxide (DMSO) is the industry-standard universal solvent, it is highly polar (dielectric constant ~47). Highly lipophilic compounds often suffer from poor solvation thermodynamics in pure DMSO because the energy required to disrupt the DMSO-DMSO dipole interactions is not compensated by the weak Van der Waals interactions provided by the compound's bulky hydrophobic domains[1].

This guide is designed to help you diagnose, troubleshoot, and permanently resolve solubility issues with this specific compound using field-proven, self-validating methodologies.

Part 1: Physicochemical Profiling

Before troubleshooting, we must understand the causality behind the compound's behavior. Table 1 summarizes the structural features of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine and how they dictate its solubility profile.

Table 1: Physicochemical Profile & Solvation Risk Factors

Structural FeaturePhysicochemical PropertyImpact on DMSO SolvationMitigation Strategy
N-Cyclohexyl & N-Ethyl High Lipophilicity (Est. logP > 3.5)Poor dipole-dipole interaction with polar DMSO; promotes "grease ball" effect[1].Use intermediate co-solvents (e.g., NMP, PEG400) or lipid-based carriers[2].
2-Amino Group H-Bond Donors (HBD = 2)Favorable for pure DMSO, but highly susceptible to hydration if water is present.Use strictly anhydrous DMSO (≤50 ppm water); purge vials with Argon[3].
6-Chloro Substitution Halogen PolarizabilityIncreases molecular weight and strengthens the solid-state crystal lattice energy.Apply mild thermal energy (37°C) and sonication to break the lattice[3].
Tertiary Amine Core Severe Steric HindranceBlocks solvent access to the nitrogen lone pair, drastically reducing solvation efficiency.Prolonged vortexing to maximize kinetic solvent-solute interactions.
Part 2: Diagnostic Workflow

Use the following logical pathway to identify the root cause of your solubility failure.

DMSOSolubility Start Compound Added to DMSO Check1 Visual Inspection (Clear or Cloudy?) Start->Check1 Cloudy Cloudy / Particulates Check1->Cloudy Insoluble Clear Clear Solution Check1->Clear Soluble Action1 1. Vortex 5 min 2. Sonicate 10 min 3. Warm to 37°C Cloudy->Action1 StorageCheck Precipitation after Thaw? Clear->StorageCheck Check2 Did it dissolve? Action1->Check2 Check2->Clear Yes Fail Lattice Energy / Lipophilicity Issue Use Co-solvent (NMP/PEG) Check2->Fail No Success Store Aliquots at -20°C (Desiccated) StorageCheck->Success No WaterIssue Water Contamination Check Karl Fischer / Use Anhydrous StorageCheck->WaterIssue Yes (Crystals)

Diagnostic Workflow for DMSO Solubility Troubleshooting

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my compound forming a "grease ball" or refusing to dissolve in 100% DMSO despite being an organic molecule? A1: This is a thermodynamic issue. While DMSO is a powerful solvent, it is highly polar. Your compound contains a bulky cyclohexyl ring and an ethyl chain, making it highly lipophilic. When introduced to DMSO, the energy required to break the strong DMSO-DMSO dipole interactions is greater than the weak Van der Waals interactions formed between DMSO and the cyclohexyl ring. Consequently, the compound prefers to interact with itself, forming an insoluble "grease ball"[1]. To overcome this, you must supply kinetic energy (sonication) and thermal energy (warming) to break the solute-solute lattice[4].

Q2: The solution was perfectly clear yesterday, but after storing the DMSO stock at -20°C and thawing it today, there is a white precipitate that won't redissolve. What happened? A2: This is the hallmark of water contamination. DMSO is extremely hygroscopic. Every time a tube is opened to the atmosphere, it absorbs moisture. Because water has a much higher dielectric constant (~80) than DMSO, even trace amounts of water (e.g., >2% v/v) will drastically reduce the solvent's capacity to hold lipophilic compounds, causing them to crash out[3]. Furthermore, the freeze-thaw cycle induces nucleation. Once a stable crystal lattice forms, the kinetic energy required to redissolve it is much higher than the initial dissolution[4]. You must use strictly anhydrous DMSO and purge vials with inert gas.

Q3: How do I prevent the compound from precipitating when I dilute the DMSO stock into my aqueous cell culture media or assay buffer? A3: When you dilute into an aqueous buffer, you are transitioning from solvent-mediated solubility to thermodynamic aqueous solubility. To prevent precipitation without exceeding the toxic 0.1% DMSO limit in cell assays, you must use a formulation strategy. Utilizing co-solvents like PEG400 or N-methyl-2-pyrrolidone (NMP) in an intermediate dilution step acts as a surfactant-like bridge, shielding the lipophilic cyclohexyl moiety from the bulk aqueous phase[2]. Alternatively, complexing the compound with cyclodextrins can encapsulate the hydrophobic regions, greatly enhancing aqueous compatibility[5].

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the verification steps.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Objective: Achieve a true molecular dispersion of the compound while preventing hydration-induced precipitation.

  • Desiccation & Equilibration: Bring the lyophilized N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine and a sealed, fresh bottle of anhydrous DMSO (≥99.9%, water ≤50 ppm) to room temperature inside a desiccator. Causality: Opening cold containers causes immediate atmospheric condensation, introducing water that will ruin solubility[3].

  • Weighing: Weigh the required mass into a sterile, amber glass vial. Causality: Amber glass protects the photosensitive 2-amino aniline core from UV-induced oxidation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Agitation & Thermal Disruption: Vortex vigorously for 2–5 minutes. If particulates remain, sonicate the vial in a water bath at 37°C for 10 minutes[3]. Causality: Sonication provides the kinetic energy to overcome the crystal lattice energy, while 37°C shifts the thermodynamic equilibrium ( ΔG=ΔH−TΔS ) toward dissolution without causing thermal degradation.

  • Self-Validation (The Tyndall Test): In a darkened room, pass a laser pointer through the solution.

    • Pass: The laser beam passes through invisibly. This confirms a true molecular solution.

    • Fail: The laser beam path is visible (scattering). This indicates a colloidal suspension; repeat Step 4 or dilute the stock further.

  • Storage: Aliquot into single-use PCR tubes, purge the headspace with Argon gas to displace moisture, seal tightly, and store at -20°C.

Protocol B: Co-Solvent Rescue Strategy for Aqueous Assays

Objective: Prevent compound precipitation upon dilution into aqueous assay buffers (PBS or media).

  • Primary Stock: Prepare a 50 mM primary stock in 100% anhydrous DMSO as per Protocol A.

  • Intermediate Matrix Preparation: Prepare a co-solvent matrix consisting of 50% PEG400 and 50% DMSO[2].

  • Intermediate Dilution: Dilute the primary stock 1:10 into the co-solvent matrix to create a 5 mM intermediate stock. Causality: PEG400 lowers the interfacial tension and coats the lipophilic cyclohexyl group, preventing rapid aggregation when exposed to water[2].

  • Aqueous Addition: Pre-warm your aqueous assay buffer to 37°C. Slowly add the intermediate stock dropwise to the buffer under continuous, rapid vortexing.

  • Self-Validation (Absorbance Check): Measure the absorbance of the final aqueous solution at 600 nm using a spectrophotometer.

    • Pass: An OD600​<0.05 indicates the absence of sub-visible precipitation, confirming the compound is fully solubilized and ready for your assay.

References
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

  • How to check the Drug solubility DMSO solvent ..? | ResearchGate. Available at:[Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at:[Link]

  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule - Drug Development & Delivery. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Welcome to the technical support center for the synthesis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to address common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We will delve into the causality behind experimental choices, providing field-proven insights to enhance yield, purity, and reproducibility.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield is a multifaceted issue stemming from incomplete reactions, side-product formation, or product degradation. A systematic approach is crucial for diagnosis.

First, confirm reaction completion. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials. If the reaction is incomplete, consider the following:

  • Reaction Conditions: For palladium-catalyzed methods like the Buchwald-Hartwig amination, reaction temperature and time are critical. Some substrates require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[1][2]

  • Reagent Purity: Impurities in solvents or starting materials can poison catalysts or participate in side reactions. Always use anhydrous solvents and high-purity reagents.[1]

  • Atmospheric Control: The aniline functional groups are susceptible to oxidation, which can form colored polymeric byproducts.[2] Performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent this.[2][3]

If the reaction has gone to completion but the isolated yield is low, the issue may lie with side reactions or degradation during workup and purification.

dot

LowYield_Troubleshooting start Low Isolated Yield Observed check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete_rxn Incomplete Reaction check_completion->incomplete_rxn No complete_rxn Reaction Complete check_completion->complete_rxn Yes reagent_purity Check Reagent & Solvent Purity (Use fresh/purified materials) incomplete_rxn->reagent_purity side_products Are major side products observed? complete_rxn->side_products reaction_params Optimize Reaction Parameters (Increase Temp/Time) reagent_purity->reaction_params atmosphere Ensure Inert Atmosphere (N2 or Argon) reaction_params->atmosphere yes_side Yes side_products->yes_side Yes no_side No side_products->no_side No optimize_conditions Optimize for Selectivity (See Q4: Hydrodehalogenation) yes_side->optimize_conditions workup_issue Investigate Workup & Purification (See Q5: Chromatography) no_side->workup_issue optimize_conditions->workup_issue reaction_scheme cluster_0 Reductive Amination Pathway start_amine 2-Amino-6-chloroaniline intermediate N-Cyclohexyl-(2-amino-6-chlorophenyl)amine start_amine->intermediate Step 1 cyclohexanone Cyclohexanone + Reducing Agent (e.g., NaBH(OAc)₃) cyclohexanone->intermediate product N-(2-Amino-6-chlorophenyl)- N-cyclohexyl-N-ethylamine intermediate->product Step 2 acetaldehyde Acetaldehyde + Reducing Agent acetaldehyde->product

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Welcome to the technical support center for the chromatographic analysis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to offer not just solutions, but also the scientific reasoning behind them, ensuring robust and reproducible methods.

Understanding the Analyte: Key Physicochemical Properties

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine possesses several structural features that dictate its chromatographic behavior. A successful separation strategy must account for:

  • Two Basic Centers: A primary aromatic amine and a tertiary aliphatic amine. These groups are readily protonated, making their retention highly sensitive to mobile phase pH.[1][2]

  • Hydrophobicity: The presence of a cyclohexyl and a chlorophenyl group lends the molecule significant non-polar character, favoring retention in reversed-phase systems.

  • Potential for Silanol Interactions: The basic amine groups can interact with acidic residual silanol groups on the surface of silica-based stationary phases, often leading to poor peak shape (tailing).[3][4]

This combination of properties makes mobile phase optimization, particularly pH control, a critical factor for achieving successful separation.[1][5]

Troubleshooting Guide: Resolving Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Issue 1: Why am I observing significant peak tailing for my analyte?

Answer:

Peak tailing is the most common issue for basic compounds like N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine and typically stems from more than one retention mechanism occurring simultaneously.[3] While the primary retention mechanism in reversed-phase HPLC should be hydrophobic interaction, secondary ionic interactions between the protonated basic analyte and negatively charged (ionized) residual silanol groups on the silica stationary phase cause a portion of the analyte molecules to be retained more strongly, resulting in a distorted, tailing peak.[3][4][6]

Solutions:

  • Mobile Phase pH Adjustment:

    • Low pH Approach (pH < 3): Operating at a low pH ensures that the residual silanol groups on the silica surface are fully protonated (not ionized), minimizing the secondary ionic interactions that cause tailing.[3] However, be aware that standard silica columns can degrade at pH below 3. It is crucial to use a column specifically designed for low pH conditions.[3]

    • High pH Approach (pH > 8): At a higher pH, the basic analyte will be in its neutral, uncharged form, which prevents ionic interactions with the stationary phase. This approach requires a hybrid or polymer-based column stable at high pH, as traditional silica dissolves above pH 8.[6]

  • Use of a Highly Deactivated (End-Capped) Column:

    • Modern stationary phases are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less polar and less likely to interact with basic analytes.[3] Using a high-quality, base-deactivated C18 or C8 column is highly recommended.[4]

  • Increase Buffer Concentration:

    • Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask the residual silanol sites and improve peak shape.[6][7] This is more suitable for UV detection, as high buffer concentrations can cause ion suppression in LC-MS applications.[7]

  • Column Overload Check:

    • Injecting too much sample (mass overload) or too large a volume (volume overload) can also cause peak distortion, including tailing.[7][8] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor.[7][8]

Issue 2: How can I improve the poor resolution between my analyte and a closely eluting impurity?

Answer:

Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[9][10] For closely eluting peaks, changing the selectivity is often the most effective strategy.[9]

Solutions:

  • Optimize Mobile Phase pH:

    • Since the analyte is basic, its retention time is highly dependent on pH.[1][5] If the impurity has a different pKa or is neutral, adjusting the mobile phase pH can dramatically alter the selectivity between the two compounds. A pH study, screening a range of pH values (e.g., pH 3, 5, 7, 9, using appropriate columns), is the most powerful tool to improve this separation.[1][11]

  • Change the Organic Modifier:

    • The choice of organic solvent (Acetonitrile vs. Methanol) can alter selectivity. Acetonitrile and methanol have different properties and will interact differently with the analyte and stationary phase, potentially resolving co-eluting peaks.[12][13]

  • Adjust Column Temperature:

    • Increasing the column temperature reduces mobile phase viscosity, which can increase efficiency (sharper peaks).[9][14] It can also subtly change selectivity, sometimes enough to resolve closely eluting peaks.[9] Experiment with temperatures between 30°C and 50°C.

  • Modify the Stationary Phase:

    • If mobile phase optimization is insufficient, changing the stationary phase chemistry can provide a significant change in selectivity.[9] Consider switching from a C18 to a Phenyl or a C8 column. Phenyl columns, for instance, offer alternative pi-pi interactions that can be beneficial for aromatic compounds like yours.[15]

Issue 3: My analyte's retention time is too long. How can I shorten the analysis time?

Answer:

Excessively long retention times increase run costs and decrease sample throughput. The retention factor (k) can be adjusted to bring the peak to an optimal elution window.[10]

Solutions:

  • Increase the Percentage of Organic Solvent:

    • In reversed-phase chromatography, increasing the proportion of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of your hydrophobic analyte.[10] This is the most common and effective method.

  • Use a Shorter Column:

    • Switching from a 150 mm or 250 mm column to a 50 mm or 100 mm column will proportionally reduce the analysis time, provided the resolution is still acceptable.[16]

  • Increase the Flow Rate:

    • Increasing the mobile phase flow rate will shorten the run time.[14][16] However, be mindful of the system's backpressure limits. Modern UHPLC systems and columns with smaller particles can tolerate higher flow rates while maintaining good efficiency.[16]

  • Employ Gradient Elution:

    • If your sample contains compounds with a wide range of polarities, a gradient elution (where the percentage of organic solvent is increased during the run) can significantly shorten the analysis time compared to an isocratic method.[12]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC method development for this compound?

A1: A good starting point for method development would be:

  • Column: A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (approx. pH 2.7).[17] Formic acid is a volatile modifier suitable for LC-MS and helps to protonate silanols, improving peak shape for basic compounds.[18]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A generic screening gradient, for example, 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength determined by the analyte's UV spectrum (likely around 240-254 nm for the chlorophenyl group).

This starting point allows for a broad survey of the sample's components and provides a foundation for further optimization.

Q2: How does mobile phase pH affect the retention of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine?

A2: The retention of this compound is strongly influenced by pH because it has two basic amine groups.

  • At low pH (e.g., pH < 4): Both amine groups will be protonated (positively charged). The molecule will be more polar, leading to shorter retention times in reversed-phase HPLC.[2][11]

  • At high pH (e.g., pH > 10): Both amine groups will be in their neutral, non-ionized form. The molecule will be more hydrophobic, leading to longer retention times .[2][11]

  • At intermediate pH: The retention will change sigmoidally as a function of pH, with the most significant changes occurring around the pKa values of the two amines.[1] This relationship can be exploited to fine-tune selectivity.[5]

The following diagram illustrates this general relationship for a basic compound.

G cluster_0 Effect of pH on Retention of a Basic Analyte pH_Low Low pH (e.g., 2-4) Analyte_State_Low Analyte is Protonated (BH+) More Polar pH_Low->Analyte_State_Low pH_High High pH (e.g., 9-11) Analyte_State_High Analyte is Neutral (B) More Hydrophobic pH_High->Analyte_State_High Retention_Low Shorter Retention Time Analyte_State_Low->Retention_Low Retention_High Longer Retention Time Analyte_State_High->Retention_High

Caption: pH effect on basic analyte retention.

Q3: What type of buffer should I use and at what concentration?

A3: The choice of buffer depends on the desired pH and the detection method.

  • For LC-UV: Phosphate and acetate buffers are excellent choices.[17] A combination can cover the entire stable pH range of silica columns (pH 2-8).[17] A concentration of 10-50 mM is generally sufficient.[6][19]

  • For LC-MS: Only volatile buffers should be used to avoid contaminating the mass spectrometer source.[18][20] Common choices are formic acid, acetic acid, ammonium formate, and ammonium acetate.[19][20] Concentrations should be kept low (typically 5-10 mM or 0.1% v/v) to minimize ion suppression.[7]

Rule of Thumb: Always choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for the most effective buffering.[19][20]

Buffer SystempKaUseful pH RangeLC-MS Compatible?
Phosphate (H₃PO₄)2.11.1 - 3.1No
Formate (HCOOH)3.82.8 - 4.8Yes
Acetate (CH₃COOH)4.83.8 - 5.8Yes (as Ammonium Acetate)
Phosphate (H₂PO₄⁻)7.26.2 - 8.2No
Ammonia (NH₄⁺)9.28.2 - 10.2Yes

Data sourced from various buffer tables.[19]

Q4: Is Gas Chromatography (GC) a viable alternative for analyzing this compound?

A4: Gas chromatography can be an alternative, but it presents challenges. The analyte has two amine groups, which are polar and can lead to poor peak shape and adsorption in the GC system.[21] Furthermore, its molecular weight and boiling point may be high.

Considerations for GC Analysis:

  • Direct Analysis: Direct injection might be possible on a base-deactivated column, but peak tailing is a significant risk.[22]

  • Derivatization: To improve volatility and reduce polarity, derivatization is highly recommended.[21][23] Common methods for amines include:

    • Acylation: Reacting with an agent like trifluoroacetic anhydride (TFAA) to form a less polar, more volatile amide.[21][24]

    • Silylation: Reacting with an agent like BSTFA to replace the active hydrogens on the amine groups with trimethylsilyl (TMS) groups.[23][25]

Derivatization adds an extra step to sample preparation but often results in vastly improved chromatography for amine-containing compounds.[21][25]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization (HPLC-UV)

This protocol outlines a systematic approach to finding the optimal pH for separation.

  • Prepare Buffers: Prepare three aqueous mobile phases (A1, A2, A3) using different buffers to target low, mid, and high pH ranges.

    • A1 (pH ~2.8): 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid.

    • A2 (pH ~4.8): 20 mM Ammonium Acetate, pH adjusted to 4.8 with Acetic Acid.

    • A3 (pH ~7.0): 20 mM Potassium Phosphate, pH adjusted to 7.0.

  • Column Selection:

    • For A1 and A2, use a standard C18 column.

    • For A3, ensure your column is specified for use at neutral pH.

  • Prepare Organic Mobile Phase (B): 100% Acetonitrile.

  • Scouting Runs: For each aqueous buffer (A1, A2, A3), perform a standard gradient run (e.g., 10-90% B in 15 minutes).

  • Analyze Results: Compare the chromatograms from the three runs. Observe the changes in retention time and, most importantly, the selectivity (elution order and spacing) between the analyte and any impurities.

  • Fine-Tuning: Select the pH range that provides the best initial separation and perform smaller pH adjustments around that point (e.g., if pH 2.8 looked best, try 2.5 and 3.1) to fully optimize the method.

Caption: Workflow for systematic pH optimization.

References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • method 8131 aniline and selected derivatives by gas chromatography. EPA.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Gas-liquid chromatographic determination of aniline metabolites of substituted urea and carbamate herbicides in aqueous solution. PubMed.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). MilliporeSigma.
  • Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru - ThermoFisher.
  • Reversed-phase HPLC Buffers.
  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials.
  • How to Improve HPLC Peak Resolution. Chrom Tech.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International - Chromatography Online.
  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online.
  • Your guide to select the buffer in HPLC development part 1. PharmaCores.
  • How can I prevent peak tailing in HPLC?. ResearchGate.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry - ACS Publications.
  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS. Benchchem.
  • HPLC Tips & Tricks – Mobile Phase Preparation. Merck.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck Millipore.
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. MilliporeSigma.
  • Factors Affecting Resolution in HPLC. MilliporeSigma.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Exploring the Different Mobile Phases in HPLC. Veeprho.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • Exploring the Role of pH in HPLC Separation. Veeprho.
  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis.
  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • HPLC Peak Tailing. Axion Labs.
  • in buffers and additives in reversed-phase HPLC or LC-MS?. The Analytical Scientist.
  • Determination of Aniline in Soil by ASE/GC-MS. MDPI.
  • Derivatization. Chemistry LibreTexts.
  • Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Phenomenex.
  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.

Sources

Optimization

Reducing impurities during N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine crystallization

Welcome to the Advanced Crystallization Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation of N-(2-Amino-6-chlorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine .

Due to the steric bulk of the cyclohexyl group and the rigid, substituted aniline core, this tertiary amine exhibits sluggish crystallization kinetics. This frequently leads to impurity entrapment, agglomeration, and oiling out (liquid-liquid phase separation). This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is the des-chloro impurity consistently incorporating into my final product, even after multiple recrystallizations? A: Structurally related impurities that lack a single functional group—such as the des-chloro derivative (N-(2-Aminophenyl)-N-cyclohexyl-N-ethylamine)—often possess a molecular volume and conformation nearly identical to the target API. Instead of remaining dissolved in the mother liquor, these molecules substitute for the target molecule directly within the crystal lattice, forming a solid solution[1]. Because the impurity is thermodynamically integrated into the lattice, standard washing or rapid cooling will not reject it.

  • The Fix (Causality): To reject a solid solution, you must shift the system from a kinetically driven regime to a thermodynamically driven one. By reducing the supersaturation level at the point of nucleation and employing a very slow initial cooling rate (e.g., 0.1 °C/min), the crystal lattice assembles slowly. This provides the thermodynamic "time" required at the solid-liquid interface to recognize the slight steric mismatch of the des-chloro molecule and reject it back into the solution[2].

Q2: My batches suffer from severe crystal agglomeration, leading to high residual solvent and elevated levels of unreacted starting materials. How can I resolve this? A: Agglomeration occurs when secondary nucleation outpaces crystal growth. The primary crystals cement together, trapping the mother liquor (and all its dissolved impurities) in the interstitial spaces[1]. The steric bulk of your target compound inherently slows crystal growth. If your cooling rate is too fast, supersaturation builds up until a massive secondary nucleation event occurs.

  • The Fix (Causality): You must map the Metastable Zone Width (MSZW) and implement a rigorous seeding protocol[3]. Seed the batch at low supersaturation with 2–3% w/w milled seeds. Furthermore, introduce temperature cycling. By cooling the batch to 10°C, reheating to 25°C, and cooling back down, the reheating phase slightly undersaturates the solution. This selectively dissolves the high-energy, defective crystalline bridges holding the agglomerates together, releasing the entrapped mother liquor and yielding discrete, high-purity crystals[4].

Q3: We occasionally observe an "oiling-out" phenomenon before crystallization begins. How do we bypass this? A: Oiling out (liquid-liquid phase separation, LLPS) happens when the supersaturated solution separates into a solute-rich oil and a solvent-rich phase before crystals can nucleate. This oil acts as a universal solvent, pulling in impurities indiscriminately. When the oil eventually solidifies, it traps these impurities permanently.

  • The Fix (Causality): Oiling out is common with highly lipophilic amines crystallized from poor solvents at high temperatures. To prevent this, adjust your binary solvent ratio (e.g., Isopropyl Acetate / Heptane) to raise the solubility curve above the LLPS boundary. Crucially, introduce seed crystals before reaching the cloud point of the oil. The physical presence of the seeds provides a low-energy surface that thermodynamically favors crystal nucleation over liquid phase separation[5].

Part 2: Mechanistic Workflows (Visualized)

The following diagrams illustrate the logical pathways for diagnosing impurity retention and the optimized temperature profile required to isolate high-purity N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine.

ImpurityRejection Start Impurity Detected in Final Crystal Mech Determine Incorporation Mechanism Start->Mech SolidSol Solid Solution (Lattice Substitution) Mech->SolidSol Agglom Agglomeration (Mother Liquor Entrapment) Mech->Agglom Surface Surface Adsorption (Face-Specific) Mech->Surface SolSolFix Decrease Supersaturation Slow Cooling Rate SolidSol->SolSolFix AgglomFix Temperature Cycling Optimize Seeding Agglom->AgglomFix SurfFix Modify Antisolvent Change Crystal Habit Surface->SurfFix Success High Purity Target Amine Isolated SolSolFix->Success AgglomFix->Success SurfFix->Success

Caption: Diagnostic workflow for identifying and resolving impurity incorporation mechanisms.

TempProfile Dissolve 1. Dissolution T = 60°C Fully undersaturated Cool1 2. Initial Cooling T = 45°C Approach MSZ Dissolve->Cool1 Seed 3. Seeding T = 45°C Add 2% w/w seeds Cool1->Seed Age 4. Seed Aging Hold at 45°C Heal seed surfaces Seed->Age Cool2 5. Slow Cooling 0.1 °C/min to 10°C Controlled growth Age->Cool2 Cycle 6. Temp Cycling Heat to 25°C, Cool to 10°C Break agglomerates Cool2->Cycle Isolate 7. Isolation Filter & Wash High Purity API Cycle->Isolate

Caption: Optimized seeded cooling and temperature cycling profile to prevent agglomeration.

Part 3: Quantitative Data Presentation

The table below summarizes the critical process parameters (CPPs) and their direct impact on the critical quality attributes (CQAs) of the crystallized product.

Table 1: Impact of Process Parameters on Impurity Rejection and Yield

Process ConditionSeeding Temp (°C)Cooling Rate (°C/min)Des-chloro Impurity (wt%)Agglomeration IndexYield (%)
Unseeded Fast CoolN/A1.01.45%High (Severe)88.2%
Seeded Fast Cool35°C1.01.10%Moderate91.5%
Seeded Slow Cool45°C0.10.45%Low94.0%
Seeded + Temp Cycle 45°C 0.1 < 0.10% None (Discrete) 92.8%

Note: The optimized condition (Seeded + Temp Cycle) sacrifices a marginal amount of yield to achieve a >10-fold reduction in the solid-solution impurity and complete elimination of agglomeration.

Part 4: Self-Validating Experimental Protocol

This methodology establishes a self-validating system by integrating Process Analytical Technology (PAT) to monitor supersaturation and particle size in real-time, ensuring the process remains within the thermodynamic regime.

Optimized Seeded Cooling-Antisolvent Crystallization

Equipment Setup:

  • Jacketed crystallizer with overhead stirring (pitched blade turbine).

  • In-situ ATR-FTIR probe (for supersaturation monitoring).

  • In-situ FBRM (Focused Beam Reflectance Measurement) probe (for chord length/agglomeration monitoring).

Step-by-Step Procedure:

  • Dissolution: Charge the crude N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine into the crystallizer. Add Isopropyl Acetate (4 volumes). Heat the jacket to 60°C and stir at 250 RPM until complete dissolution is confirmed via a flatlined ATR-FTIR signal.

    • Causality: Ensures complete destruction of any previous thermal history or polymorph memory.

  • Antisolvent Addition (Initial): Slowly charge Heptane (2 volumes) over 30 minutes while maintaining 60°C.

    • Causality: Adjusts the solvent matrix to narrow the solubility curve without triggering premature nucleation or oiling out.

  • Cooling to Seeding Point: Cool the reactor from 60°C to 45°C at a rate of 0.5 °C/min.

  • Seeding & Aging: At 45°C, charge 2.0% w/w of pre-milled target compound seeds (suspended in a minimal amount of heptane). Hold the temperature at 45°C for 60 minutes.

    • Causality: Seeding at low supersaturation prevents secondary nucleation. The 60-minute hold allows the high-energy surfaces of the milled seeds to "heal" and initiate uniform crystal growth[3].

  • Controlled Cooling: Cool the batch from 45°C to 10°C at a strictly controlled rate of 0.1 °C/min .

    • Causality: This slow rate ensures that the rate of supersaturation generation does not exceed the rate of crystal growth, preventing the des-chloro impurity from becoming kinetically trapped in the lattice[2].

  • Temperature Cycling (Agglomeration Resolution): Once at 10°C, heat the batch back to 25°C at 0.5 °C/min, hold for 30 minutes, and cool back to 10°C at 0.1 °C/min.

    • Causality: Monitor the FBRM probe. You will observe a decrease in large chord counts (agglomerates) and an increase in discrete particle counts during the heating phase, validating the destruction of agglomerate bridges[4].

  • Isolation & Washing: Filter the slurry via a Nutsche filter. Wash the cake with 2 volumes of pre-chilled (5°C) Heptane. Dry under vacuum at 40°C until constant weight is achieved.

Part 5: References

  • Urwin et al., "Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development", ACS Publications, 2023. Available at:

  • "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol", MDPI, 2021. Available at:

  • "Understanding the Importance of Crystallization Processes", Contract Pharma, 2020. Available at:

  • "Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation", PMC, 2021. Available at:

  • "Optimal Operation of a Seeded Pharmaceutical Crystallization with Growth-Dependent Dispersion", ACS Publications, 2004. Available at:

Sources

Troubleshooting

Preventing thermal degradation of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine during storage

Topic: Preventing Thermal and Oxidative Degradation of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine During Storage Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Causality &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal and Oxidative Degradation of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine During Storage Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Causality & Mechanisms: Understanding the Molecule

As a Senior Application Scientist, I frequently see researchers treat highly functionalized anilines like standard stable organics. This is a critical error.

To understand why N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine degrades, we must look at its core structure: it is an o-phenylenediamine (OPD) derivative . The presence of the electron-rich 1,2-diamine system makes this compound exceptionally prone to auto-oxidation and thermal degradation[1][1].

While the bulky N-cyclohexyl-N-ethyl tertiary amine provides some steric shielding, its electron-donating nature increases the overall electron density on the aromatic ring. Consequently, even mild thermal stress in the presence of ambient oxygen triggers radical formation at the primary amine. These radicals rapidly couple to form quinone diimine intermediates and subsequent dark-colored polymeric impurities[2][2]. True thermal decomposition (such as C-N bond cleavage) of the unoxidized monomer requires temperatures exceeding 230 °C[3][3], but oxidative degradation occurs rapidly at room temperature.

Frequently Asked Questions (FAQs)

Q: My batch turned from an off-white powder to a dark purple/black sticky solid on the benchtop. What happened? A: This is the hallmark of o-phenylenediamine auto-oxidation. Ambient light and room-temperature thermal energy catalyze the oxidation of the primary amine into a radical species. These radicals rapidly polymerize into conjugated phenazine or poly(o-phenylenediamine) derivatives, which are intensely colored[3][3]. The material is now compromised.

Q: Does the 6-chloro substituent protect the ring from thermal degradation? A: Only marginally. While halogens are electron-withdrawing and slightly deactivate the ring toward electrophilic attack, the overwhelming electron-donating effect of the ortho-tertiary amine negates this protection. Strict environmental control is still mandatory.

Q: What happens if the compound is exposed to extreme heat (>150 °C) under strictly anaerobic conditions? A: Without oxygen, the primary degradation pathway shifts from oxidation to thermal C-N bond cleavage. The tertiary amine will undergo N-dealkylation, losing either the ethyl or cyclohexyl group, resulting in secondary amine impurities that will severely complicate downstream synthesis or assay results.

Quantitative Data: Storage Stability Profile

To predict the behavior of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, we extrapolate from the established thermal and oxidative kinetics of OPD derivatives[4][4].

Storage ConditionAtmosphereTemp (°C)Estimated Shelf LifePrimary Degradation Mechanism
Ambient BenchtopAir25 °C< 1 WeekRapid auto-oxidation, quinone diimine formation
Amber Glass VialAir2–8 °C1–3 MonthsSlow oxidation, trace polymerization
Sealed AmpouleArgon / N₂-20 °C> 2 YearsStable (negligible thermal/oxidative stress)
Thermal StressAnaerobic> 230 °CMinutesMonomer decomposition, N-dealkylation

Experimental Protocol: Self-Validating Anaerobic Storage

To establish a self-validating system, researchers must verify purity before and after storage. This ensures that any downstream experimental failure can be decoupled from compound degradation.

Step-by-Step Methodology:

  • Baseline Purity Verification: Dissolve a 1 mg sample in LC-MS grade acetonitrile. Run a baseline HPLC-UV (monitor at 280 nm and 254 nm). Record the exact retention time and integration area of the parent peak.

  • Glovebox Transfer: Transfer the bulk container of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine into an inert atmosphere glovebox (Argon or N₂, O₂ < 1 ppm) to arrest radical auto-oxidation.

  • Desiccation: Place the open container in a vacuum desiccator over P₂O₅ for 12 hours within the glovebox to remove trace moisture, which can catalyze hydrolytic side reactions.

  • Aliquoting: Weigh the compound into single-use, amber glass vials. (Causality note: Single-use aliquots prevent repeated freeze-thaw cycles and condensation-induced degradation upon reopening).

  • Sealing: Cap the vials with PTFE-lined septa and crimp seals while still inside the glovebox.

  • Cryogenic Storage: Remove the sealed vials from the glovebox and immediately transfer them to a -20 °C freezer.

  • Validation Upon Use: Before using an aliquot in a workflow, allow the sealed vial to reach room temperature completely (to prevent condensation). Run a rapid TLC or HPLC check against the baseline data from Step 1 to validate integrity.

Degradation Pathways Visualization

The following diagram illustrates the logical flow of thermal and oxidative degradation pathways affecting this compound.

G A N-(2-Amino-6-chlorophenyl)- N-cyclohexyl-N-ethylamine B Thermal Stress + O2 (Improper Storage) A->B Exposure to Air/Heat C Anaerobic Heating (>150°C) A->C High Temp Stress D Radical Auto-oxidation at Primary Amine B->D F C-N Bond Cleavage (Dealkylation) C->F E Quinone Diimine Polymerization (Darkening) D->E Color Change G Secondary Amine Impurities F->G Loss of Ethyl/Cyclohexyl

Mechanistic pathways of thermal and oxidative degradation for the OPD derivative.

References

  • Title: Zinc-ion storage mechanisms in poly(o-phenylenediamine): insights into structural advantages and electrochemical performance Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

  • Title: Exothermic laws applicable to the degradation of o-phenylenediamine in wastewater via a Fe3+/H2O2 homogeneous quasi-Fenton system Source: RSC Advances URL: [Link]

Sources

Optimization

Resolving baseline noise in N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine LC-MS analysis

Technical Support Center: LC-MS Analysis Guide: Resolving Baseline Noise in N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine LC-MS Analysis Welcome to the technical support guide for the LC-MS analysis of N-(2-Amino-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Analysis

Guide: Resolving Baseline Noise in N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine LC-MS Analysis

Welcome to the technical support guide for the LC-MS analysis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. This resource is designed for researchers and drug development professionals to troubleshoot and resolve one ofthe most common challenges in sensitive quantification: high or unstable baseline noise. As Senior Application Scientists, we understand that a clean baseline is the foundation of accurate and reproducible results. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and solve issues efficiently.

Frequently Asked Questions (FAQs) about Baseline Noise

An unusually high or noisy baseline can obscure peaks of interest, leading to poor integration and a higher limit of quantification (LOQ).[1][2] The source of this noise can typically be traced to one of four areas: the mobile phase, the sample preparation process, the LC system hardware, or the mass spectrometer settings.

Section 1: Mobile Phase Issues

Q1: My baseline is consistently high and noisy, especially during gradient elution. Could my solvents be the problem?

A1: Absolutely. The quality and preparation of your mobile phase are critical for achieving low baseline noise.[3] Chemical noise often arises from contaminated solvents, improper additives, or microbial growth.[1][4]

Expertise & Causality: High-purity, LC-MS grade solvents are mandatory because they are filtered and tested for low levels of metallic and organic contaminants that can form adducts with your analyte or increase background ions.[5] During a gradient run, as the percentage of the organic solvent increases, contaminants that were retained on the column under initial aqueous conditions can elute, causing a rising or "phantom peak" baseline.[3] Water is a common source of contamination, often harboring microbes that can create particulate and organic waste.[6]

Troubleshooting Protocol:

  • Verify Solvent Grade: Ensure all solvents (Acetonitrile, Methanol, Water) are LC-MS grade or hypergrade. HPLC grade is often insufficient for sensitive MS work.[5]

  • Prepare Fresh Mobile Phase Daily: Never top off existing solvent bottles, as this concentrates contaminants.[5] Use a clean borosilicate glass bottle, rinsed three times with the final solvent before filling.[5]

  • Use High-Purity Additives: For analyzing N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, a volatile acidic modifier like formic acid is typically used to promote protonation. Use LC-MS grade formic acid from single-use ampules to avoid contamination from shared containers.[5]

  • Filter Aqueous Phases: If using a water purification system, ensure it is regularly maintained.[5] Despite this, it is best practice to filter aqueous mobile phases through a 0.2 µm filter to remove any potential microbial growth or particulates.[7]

Q2: I'm using formic acid in my mobile phase. Could this be contributing to the noise?

A2: While necessary for good chromatography and ionization of amine-containing compounds, the quality and concentration of additives like formic acid are crucial. Improper use can increase background noise.[1]

Expertise & Causality: Additives must be volatile to avoid depositing salts on the ion source, which reduces sensitivity.[8][9] Formic acid is an excellent choice for positive mode ESI as it provides protons and is volatile.[10] However, using a low-purity grade or a bottle that has been open for a long time can introduce contaminants.

Recommended Mobile Phase Additives for Positive ESI

Additive Recommended Concentration Purity Grade Rationale
Formic Acid 0.1% (v/v) LC-MS Grade Provides protons for ESI+; volatile and MS-compatible.[10]

| Ammonium Formate | 5-20 mM | LC-MS Grade | Acts as a buffer to improve peak shape for basic analytes.[10] |

Section 2: Sample Preparation and Matrix Effects

Q3: The baseline noise increases significantly only when I inject my sample. What's happening?

A3: This strongly suggests that your sample matrix is introducing contaminants or interfering compounds, a phenomenon known as matrix effect.[11] Effective sample preparation is key to removing these interferences before they reach the LC-MS system.[11][12]

Expertise & Causality: Matrix components can co-elute with your analyte and suppress its ionization or contribute to a high chemical background in the mass spectrometer.[11] For N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, which is likely formulated in a complex mixture for drug products, excipients, salts, and other formulation agents must be removed.

Workflow for Sample Clean-up

cluster_prep Sample Preparation Workflow Sample Sample in Matrix Precipitation Protein Precipitation (if applicable) Sample->Precipitation Add organic solvent (e.g., Acetonitrile) SPE Solid-Phase Extraction (SPE) (Recommended) Sample->SPE Direct Loading (for simpler matrices) Precipitation->SPE Diluted Supernatant Filter Syringe Filtration (0.22 µm) SPE->Filter Eluted Analyte Analysis Inject into LC-MS Filter->Analysis cluster_col Column Cleaning Workflow Start High Noise & Pressure Disconnect column from detector Reverse Reverse Column Direction (for particles >2µm) Start->Reverse Flush_Water Flush with 90% Water (to remove buffers) Reverse->Flush_Water Flush_Org Flush with Strong Organic (e.g., 100% Acetonitrile or Isopropanol) Flush_Water->Flush_Org Reequilibrate Flush with Initial Mobile Phase Flush_Org->Reequilibrate Reconnect Reconnect to Detector & Test Reequilibrate->Reconnect

Caption: General workflow for cleaning a contaminated C18 column.

Troubleshooting Protocol:

  • Initial Flush: Disconnect the column from the MS detector and direct the flow to waste. Flush with your mobile phase, but without any non-volatile buffers, to remove salts. [13]For example, if you use ammonium formate, flush with a water/acetonitrile mixture first.

  • Strong Solvent Wash: Wash the column with a series of increasingly strong organic solvents. A typical sequence for a C18 column is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Then reverse the sequence back to your starting mobile phase. [14]3. Use a Guard Column: To protect your analytical column, always use a guard column with a matching stationary phase. It is much more cost-effective to replace a guard column than an analytical column.

Section 4: Mass Spectrometer and Detector Settings

Q6: My LC chromatogram (UV) looks clean, but the MS Total Ion Chromatogram (TIC) is very noisy. What should I optimize on the MS?

A6: This indicates the noise is being generated in the mass spectrometer. Common causes include a contaminated ion source, incorrect source parameters, or electronic noise. [1] Expertise & Causality: The ion source is where your analyte is converted into gas-phase ions. It is susceptible to contamination from non-volatile salts and sample matrix components, which can coat the surfaces and create random noise signals. [1]The settings that control desolvation (gas flow, temperature) and ion transfer (voltages) must be optimized for your specific analyte and flow rate to ensure efficient ionization and minimize background. [4][11] Troubleshooting Protocol:

  • Clean the Ion Source: Contamination in the ion source is a primary cause of MS noise. [1]Follow the manufacturer's protocol for cleaning the capillary, skimmer, and ion optics. This should be part of routine maintenance.

  • Optimize Source Parameters: Systematically adjust source parameters to maximize the signal-to-noise ratio for your analyte.

    • Gas Flows (Nebulizer, Drying Gas): These affect droplet formation and desolvation. Insufficient gas flow can lead to poor desolvation and high noise.

    • Gas Temperature: Higher temperatures aid desolvation but can degrade thermally labile compounds. Find the optimal balance.

    • Capillary/Cone Voltage: This voltage drives the transfer of ions from the source into the mass analyzer. Optimize for your specific compound. The effect of cone gas flow on a low molecular weight analyte can be significant. [4]3. Check for Electronic Noise: If the noise is erratic and spiky, it could be electronic. Ensure the instrument has a stable power supply and is properly grounded. Sometimes, interference from other lab equipment can be a factor.

Troubleshooting Summary Table

Symptom Potential Source Primary Action(s)
Drifting or rising baseline in gradient Mobile Phase Prepare fresh, LC-MS grade mobile phase. [15][16]
High noise only with sample injection Sample Matrix Improve sample clean-up (e.g., use SPE). [12]
Periodic, pulsing baseline LC Pump Degas mobile phase; prime pump; inspect/clean check valves. [3]
High noise and rising backpressure Column Contamination Flush column with strong solvents; use a guard column. [1][13]

| Clean UV, noisy MS TIC | MS Detector | Clean the ion source; optimize source parameters. [1][11]|

By systematically investigating these potential sources, you can effectively diagnose and resolve baseline noise issues, leading to more reliable and sensitive LC-MS analysis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. [Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • MDPI. (2015, October 18). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. [Link]

  • ResearchGate. (2015, April 20). Noise and Baseline Filtration in Mass Spectrometry. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • National Center for Biotechnology Information. (2023, September 25). Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview. [Link]

  • LCGC. (2026, March 12). Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless?[Link]

  • Waters. How to prepare and install mobile phases on an LC/MS system to minimize contamination. [Link]

  • ResearchGate. (2024, March 11). Decrease noise level of chromatograms in LC-MS/MS to improve LOD and LOQ. [Link]

  • BASi. Use Of Noise Parameters To Optimize Data Collection Rates In Lc-ms. [Link]

  • Agilent. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

  • Shimadzu. Mobile phases compatible for LC/MS. [Link]

  • Phenomenex. (2025, November 19). LC Column Maintenance: Guide for Lasting Results. [Link]

  • PubMed. (2010, April 23). Improving liquid chromatography-tandem mass spectrometry determinations by modifying noise frequency spectrum between two consecutive wavelet-based low-pass filtering procedures. [Link]

  • SCIEX. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]

  • Restek. What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio?[Link]

  • Agilent. (2019, February 28). Best Practices for Efficient Liquid Chromatography (LC) Operations. [Link]

  • MS Vision. MS VISION TECH TIPPS SERIES PART IV — HOW TO CLEAN YOUR LC COLUMNS. [Link]

  • MAC-MOD Analytical. LC Column Cleaning Recommendations. [Link]

  • GL Sciences. Column Cleaning and Storage. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Receptor Binding Affinity of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is a novel synthetic compound whose pharmacological profile is yet to be extensively chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is a novel synthetic compound whose pharmacological profile is yet to be extensively characterized. Its molecular architecture, featuring a substituted aryl ring, a cyclohexyl moiety, and an ethylamine side chain, suggests potential interactions with a range of biogenic amine receptors. This guide provides a comparative framework for evaluating the receptor binding affinity of this compound. We will explore its structural relationship to known pharmacologically active classes, propose a strategic approach for its profiling, and present detailed experimental protocols for determining its binding characteristics. The primary focus will be on the adrenergic, serotonergic, and dopaminergic receptor systems, given the structural motifs present in the molecule.

The arylcyclohexylamine class of compounds, which share some structural similarities, are known for their diverse pharmacological effects, including NMDA receptor antagonism and dopamine reuptake inhibition.[1][2][3] These compounds can have a wide array of activities, from anesthetic and analgesic to stimulant and neuroprotective, depending on their specific substitutions.[1] The defining characteristic of many arylcyclohexylamines is their non-competitive antagonism at the NMDA receptor.[2] However, certain derivatives have also shown significant affinity for other targets, such as the mu-opioid receptor.[1][2]

This guide will therefore outline a systematic approach to characterizing N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, providing researchers with the necessary tools to understand its potential therapeutic applications and off-target liabilities.

Structural Analysis and Potential Receptor Targets

The structure of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine contains key pharmacophores that suggest affinity for several receptor families:

  • N-Cyclohexylethylamine Moiety: This group is present in various compounds known to interact with adrenergic and serotonergic receptors. The cyclohexyl group provides a bulky, lipophilic substituent that can influence binding pocket interactions.

  • 2-Amino-6-chlorophenyl Group: The substituted aniline ring is a common feature in ligands for a variety of receptors. The presence and position of the amino and chloro substituents will significantly impact binding affinity and selectivity.

Based on these structural features, the primary receptor families of interest for initial screening are:

  • Adrenergic Receptors (α1, α2, β): Many phenethylamine derivatives exhibit high affinity for adrenergic receptors.

  • Serotonin (5-HT) Receptors: The indole-like structure within many serotonergic ligands has some resemblance to the substituted phenyl ring, and cyclohexylamine derivatives have been shown to bind to 5-HT receptors.[4][5]

  • Dopamine (D1-D5) Receptors: The phenethylamine scaffold is a core component of dopamine and its analogs.

Comparative Receptor Binding Affinity

To provide a meaningful comparison, we will benchmark the binding affinity of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine against well-characterized reference compounds for the proposed target receptors. The following tables present typical binding affinities (Ki values, in nM) for established ligands. The goal of experimental work would be to populate a similar table for our compound of interest.

Table 1: Comparative Binding Affinities at Adrenergic Receptors

Compoundα1A (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)β1 (Ki, nM)β2 (Ki, nM)
Prazosin 0.2-----
Clonidine -2.9----
Yohimbine -0.61.20.8--
Propranolol ----1.10.8
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamineTBDTBDTBDTBDTBDTBD

Table 2: Comparative Binding Affinities at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT3 (Ki, nM)
8-OH-DPAT 0.42801800-
Ketanserin 1401.617-
Ondansetron ---1.2
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamineTBDTBDTBDTBD

Table 3: Comparative Binding Affinities at Dopamine Receptors

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki,nM)D4 (Ki, nM)
SCH-23390 0.2150022004500
Haloperidol 2501.50.75
Clozapine 12013043021
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamineTBDTBDTBDTBD

TBD: To Be Determined

Experimental Protocols

To determine the binding affinities of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, a series of radioligand binding assays should be performed.[6][7][8] These assays are a robust and widely used method for quantifying ligand-receptor interactions.[6]

General Experimental Workflow

The general workflow for a competitive radioligand binding assay involves incubating a fixed concentration of a radiolabeled ligand with a receptor preparation in the presence of increasing concentrations of the unlabeled test compound.[6] The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol provides a template that can be adapted for each specific receptor target.

1. Materials:

  • Receptor source: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).
  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-Prazosin for α1 adrenergic receptors).
  • Test Compound: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, dissolved in a suitable solvent (e.g., DMSO).
  • Assay Buffer: Specific to the receptor, but typically includes a buffer (e.g., Tris-HCl), salts, and protease inhibitors.
  • Wash Buffer: Cold assay buffer.
  • Scintillation Cocktail.
  • 96-well filter plates.
  • Cell harvester.
  • Liquid scintillation counter.

2. Procedure:

  • Preparation:
  • Prepare serial dilutions of the test compound.
  • Thaw the receptor membrane preparation on ice.
  • Prepare the assay buffer.
  • Assay Setup (in a 96-well plate):
  • Total Binding: Add assay buffer, radioligand, and receptor membranes.
  • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known unlabeled ligand, and receptor membranes.
  • Test Compound: Add assay buffer, radioligand, varying concentrations of the test compound, and receptor membranes.
  • Incubation: Incubate the plate at a specific temperature and for a time sufficient to reach equilibrium (e.g., 60 minutes at 25°C).
  • Termination and Filtration:
  • Rapidly filter the contents of each well through the filter plate using a cell harvester.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Quantification:
  • Allow the filters to dry.
  • Add scintillation cocktail to each well.
  • Count the radioactivity in a liquid scintillation counter.
  • Data Analysis:
  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

    G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis a Serial Dilution of Test Compound d Incubate Receptor, Radioligand, and Test Compound a->d b Receptor Membrane Preparation b->d c Radioligand Preparation c->d e Rapid Filtration d->e f Washing e->f g Scintillation Counting f->g h Calculate Specific Binding g->h i Generate Dose-Response Curve h->i j Determine IC50 i->j k Calculate Ki (Cheng-Prusoff) j->k

    Caption: Detailed workflow of a radioligand competition binding assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial pharmacological characterization of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. By systematically evaluating its binding affinity across adrenergic, serotonergic, and dopaminergic receptors, and comparing it to established ligands, researchers can build a detailed profile of its selectivity and potential therapeutic utility.

The experimental protocols outlined here represent the gold standard for in vitro receptor binding studies and will yield high-quality, reproducible data. The results from these assays will be crucial in guiding subsequent functional studies to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors. Further investigation into its structure-activity relationship through the synthesis and testing of analogs could also provide valuable insights for drug design and optimization.

References

  • Arylcyclohexylamine - Wikipedia. [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. [Link]

  • Arylcyclohexylamine - Grokipedia. [Link]

  • Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors - American Chemical Society. [Link]

  • Mechanism of action of arylcyclohexylamine derivatives. - ResearchGate. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]

  • Aminopyrimidines with high affinity for both serotonin and dopamine receptors - PubMed. [Link]

  • (PDF) Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]-pyrimidin-4(3H)-one derivatives - ResearchGate. [Link]

  • BindingDB PrimarySearch_ki. [Link]

  • BindingDB PrimarySearch_ki. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. [Link]

  • N-(2-amino-6-chlorophenyl)-N'-butylacetohydrazide | C12H18ClN3O | CID 158547087 - PubChem. [Link]

  • BindingDB PrimarySearch_ki. [Link]

  • BindingDB PrimarySearch_ki. [Link]

  • Ligands of Adrenergic Receptors: A Structural Point of View - PMC. [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. - ResearchGate. [Link]

  • Serotonin Receptor Subtypes and Ligands - ACNP. [Link]

  • Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory. [Link]

  • Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed. [Link]

  • BindingDB BDBM716139 2-cyclopropyl-6-(((1S,2S,4S)- 2-(dimethylamino). [Link]

  • Bis-(N-aminoethylethanolamine)-Copper(II) nanocatalysis (AEEA-Cu(II)-NPs) meditated to synthesis a series of 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives: Characterization of theoretical, computational and evaluation of molecular docking,. [Link]

  • compound 35 [PMID: 23916259] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors - MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Analytical Validation of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the identit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and quality control, the analytical reference standard is the cornerstone upon which the identity, purity, strength, and quality of a drug substance are built.[1][2] A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[1] The U.S. Food and Drug Administration (FDA) mandates that these standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[1] Any ambiguity in the reference standard directly translates to uncertainty in the quality of the final drug product, potentially delaying regulatory approval and compromising patient safety.[1]

This guide provides a comprehensive, technically-grounded framework for the analytical validation of a new chemical entity, using the hypothetical compound N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine as a case study. We will compare a newly synthesized "Candidate Lot" against the rigorous acceptance criteria stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH).[2][3] This process ensures the material is fit for its intended purpose as a reference standard.[2][3]

Section 1: Identity Confirmation – Is the Material What It Claims to Be?

The first and most critical step in reference standard validation is the unequivocal confirmation of its chemical structure. A multi-technique, or orthogonal, approach is employed to ensure that data from different physical principles converge to a single, confident structural assignment.

Mass Spectrometry (MS) for Molecular Weight Verification

Causality: Mass spectrometry provides a direct measurement of the molecule's mass-to-charge ratio (m/z), offering a rapid and highly sensitive confirmation of its molecular weight. This technique is fundamental for verifying that the correct molecule was synthesized before more time-consuming structural analyses are performed.[4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the candidate standard in 10 mL of HPLC-grade acetonitrile to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Directly infuse the sample solution at a flow rate of 10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Mass Range: 50-500 m/z

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺ and compare its measured exact mass to the theoretically calculated mass.

Data Summary: Comparison of Expected vs. Observed Mass

CompoundTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺Deviation (ppm)
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine281.1782281.1785+1.1

Acceptance Criterion: Mass accuracy deviation of < 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality: NMR is considered the gold standard for unambiguous structure determination.[4] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete mapping of the molecular skeleton and confirmation of connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10 mg of the candidate standard in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H and ¹³C spectra at 25°C. Utilize standard pulse programs.

  • Data Analysis: Assign all proton and carbon signals and confirm that the chemical shifts, coupling constants, and integrations are consistent with the proposed structure of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine.

Data Summary: Key Spectral Features (Hypothetical)

FeatureExpected ObservationResult
¹H NMR
Aromatic ProtonsSignals between 6.5-7.5 ppmConforms
-NH₂ ProtonsBroad singlet, ~4.5 ppmConforms
Cyclohexyl ProtonsMultiplets between 1.0-2.0 ppmConforms
Ethyl ProtonsTriplet and Quartet signalsConforms
¹³C NMR
Aromatic Carbons6 signals between 110-150 ppmConforms
Cyclohexyl Carbons4-6 signals between 25-60 ppmConforms
C-Cl CarbonSignal consistent with chloro-substitutionConforms
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Fingerprinting

Causality: FTIR provides a unique vibrational "fingerprint" of the molecule by identifying its constituent functional groups. It serves as a rapid and effective identity check, complementing the structural data from NMR and MS.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (~1-2 mg) of the candidate standard powder directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans for a high signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Data Summary: Key Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Result
N-H Stretch (Amine)3300-3500 (doublet)Conforms
C-H Stretch (Aromatic)3000-3100Conforms
C-H Stretch (Aliphatic)2850-2960Conforms
C=C Stretch (Aromatic)1450-1600Conforms
C-N Stretch1250-1350Conforms
C-Cl Stretch600-800Conforms

Section 2: Purity Determination via the Mass Balance Approach

Purity assignment is not a single measurement but a comprehensive evaluation that accounts for all potential impurities.[5][6] The mass balance approach is a robust methodology where the purity of the main component is calculated by subtracting the sum of all impurity fractions from 100%.[6][7]

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)

Main Component and Organic Impurities by HPLC-UV

Causality: High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying organic impurities due to its high resolution and sensitivity.[4] UV detection is suitable for aromatic compounds like the target molecule. The goal is to develop a method that can separate the main peak from all process-related impurities and degradation products.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Candidate Standard (1.0 mg/mL) HPLC Inject into HPLC System Prep->HPLC SST Prepare System Suitability Solution (with known impurities) SST->HPLC Verify Performance Column Separation on C18 Column HPLC->Column Detector UV Detection (240 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Area % Calculation CDS->Integration Report Generate Report: - Purity (% Area) - Impurity Profile Integration->Report

HPLC Purity Analysis Workflow.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: Agilent 1290 Infinity LC system (or equivalent) with a Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before analysis, inject a solution containing the main analyte and a known impurity. Verify that the resolution is > 2.0 and the tailing factor for the main peak is < 1.5.

Data Summary: Comparative Purity Profile

ParameterCandidate LotPrevious Qualified LotAcceptance Criteria
Main Peak (% Area) 99.85% 99.78%≥ 99.5%
Impurity 1 (RRT 0.85) 0.06%0.11%≤ 0.10%
Impurity 2 (RRT 1.12) 0.04%0.05%≤ 0.10%
Unknown Impurity (Max) 0.03%0.04%≤ 0.05%
Total Impurities 0.15% 0.22%≤ 0.50%

The Candidate Lot demonstrates higher purity and a cleaner impurity profile compared to the previously qualified material, meeting all acceptance criteria.

Water Content by Karl Fischer Titration

Causality: Water is a common impurity in chemical substances and can significantly impact the true potency. Coulometric Karl Fischer (KF) titration is the gold standard method for accurately quantifying low levels of water content due to its high specificity and precision.

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: Metrohm 899 Coulometer (or equivalent).

  • Reagent: Hydranal™-Coulomat AG or similar.

  • Procedure:

    • Tare the titration vessel.

    • Accurately weigh and add ~20-30 mg of the candidate standard directly into the vessel.

    • Titrate until the endpoint is reached.

    • Perform the measurement in triplicate.

  • Calculation: The instrument automatically calculates the water content in µg, which is then converted to a weight percentage.

Data Summary: Water Content Comparison

LotMeasurement 1Measurement 2Measurement 3Average (%)
Candidate Lot 0.21%0.23%0.22%0.22%
Previous Lot 0.35%0.33%0.34%0.34%

Acceptance Criterion: Water content ≤ 0.5%. The Candidate Lot shows lower water content.

Residual Solvents by Headspace GC-MS

Causality: Residual solvents from the manufacturing process are critical impurities that must be controlled according to ICH Q3C guidelines. Headspace Gas Chromatography (HS-GC) is the ideal technique for this analysis, as it selectively introduces volatile compounds into the GC system while leaving the non-volatile drug substance behind.[8][9] Mass Spectrometry (MS) provides definitive identification of the solvents.[10]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms HS-GC-MS Analysis cluster_data Data Processing Prep Accurately weigh ~100 mg of Standard into a Headspace Vial Solvent Add 5 mL of Diluent (e.g., DMSO) Prep->Solvent Crimp Immediately Crimp and Seal Vial Solvent->Crimp HS Incubate Vial in Headspace Oven (e.g., 80°C for 15 min) Crimp->HS Inject Automatic Injection of Headspace Gas HS->Inject GCMS Separation (GC) & Identification (MS) Inject->GCMS Library Identify Solvents via MS Library Search GCMS->Library Quant Quantify vs. External Solvent Standards GCMS->Quant Report Report Results (ppm) vs. ICH Limits Library->Report Quant->Report

Residual Solvent Analysis Workflow.

Experimental Protocol: Headspace GC-MS

  • Instrumentation: Agilent 7890B GC with 5977B MS and 7697A Headspace Sampler.[8]

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm.

  • Headspace Parameters: Oven at 80°C, Loop at 90°C, Transfer Line at 100°C, Equilibration time 15 min.

  • GC Parameters: Inlet at 250°C, Oven program: 40°C for 5 min, ramp to 240°C at 10°C/min.

  • MS Parameters: Scan mode from 35-350 amu.

  • Quantitation: Use an external standard calibration curve for common solvents (e.g., Acetone, Dichloromethane, Toluene).

Data Summary: Residual Solvent Levels

SolventCandidate Lot (ppm)ICH Q3C Limit (ppm)Status
Dichloromethane< 5600Pass
Toluene25890Pass
Acetone< 105000Pass
Total Solvents < 40 ppm (0.004%) -Pass
Non-Volatile Impurities (Residue on Ignition)

Causality: This test quantifies the amount of inorganic impurities (e.g., salts, catalysts) that do not combust or volatilize. It is a simple but crucial measure of the inorganic purity of the material.

Experimental Protocol: USP <281> Residue on Ignition

  • Procedure:

    • Heat a clean crucible to 600°C, cool in a desiccator, and weigh.

    • Accurately weigh ~1.0 g of the candidate standard into the crucible.

    • Gently heat the sample until it is thoroughly charred.

    • Add 2 mL of sulfuric acid and heat until fumes cease.

    • Ignite in a muffle furnace at 600 ± 50°C until all carbon is consumed.

    • Cool in a desiccator and re-weigh.

  • Calculation: The percentage of residue is calculated based on the final and initial weights.

Data Summary: Non-Volatile Impurity Content

LotResidue on Ignition (%)Acceptance Criterion
Candidate Lot 0.03% ≤ 0.1%

Section 3: Potency Assignment – What is the True Content?

Potency is the ultimate measure of a reference standard's quality. It represents the mass fraction of the pure active analyte within the bulk material. It is determined using the data gathered in Section 2 and confirmed by an orthogonal method.

Potency by Mass Balance Calculation

Causality: The mass balance calculation provides a comprehensive and widely accepted method for assigning potency by integrating all measured impurity data.[5] This approach ensures that all aspects of the material's composition are considered.

Mass_Balance cluster_impurities Total Impurities Total 100% Sum Sum of Impurities (0.404%) Total->Sum - Organic Organic Impurities (0.15%) Organic->Sum Water Water Content (0.22%) Water->Sum Solvents Residual Solvents (0.004%) Solvents->Sum NonVolatile Non-Volatile (0.03%) NonVolatile->Sum Potency Assigned Potency (99.6%) Sum->Potency =

Mass Balance Calculation for Potency Assignment.

Data Summary: Mass Balance Calculation for Candidate Lot

ParameterResult (%)
Starting Value 100
Less: Total Organic Impurities (from HPLC)- 0.15
Less: Water Content (from KF)- 0.22
Less: Residual Solvents (from GC-MS)- 0.004
Less: Non-Volatile Impurities (from ROI)- 0.03
Calculated Potency (as-is basis) 99.6%
Orthogonal Potency by Quantitative NMR (qNMR)

Causality: Quantitative NMR (qNMR) is a powerful primary analytical method for determining potency.[11][12][13] It is considered orthogonal to chromatographic methods because it relies on a different physical principle—the direct proportionality between NMR signal intensity and the number of atomic nuclei.[12][13] This provides an independent verification of the mass balance result without relying on a reference standard of the analyte itself.[11][13]

Experimental Protocol: qNMR

  • Internal Standard (IS) Selection: Choose a stable, high-purity certified reference material with signals that do not overlap with the analyte (e.g., Maleic Acid).

  • Sample Preparation: Accurately weigh ~15 mg of the candidate standard and ~10 mg of the maleic acid internal standard into the same vial. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (≥ 500 MHz) with strict temperature control.

  • Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitation (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Select well-resolved, non-overlapping peaks for both the analyte and the internal standard.

    • Carefully integrate the selected peaks.

    • Calculate the potency using the following formula: Potency = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I=Integral, N=Number of Protons, MW=Molecular Weight, m=mass, P=Purity of IS.

Data Summary: Comparison of Potency Values

MethodAssigned Potency (%)Relative Difference
Mass Balance 99.6%\multirow{2}{*}{0.2%}
qNMR 99.8%

Acceptance Criterion: The results from the two orthogonal methods should agree within 1.0%. A relative difference of 0.2% provides high confidence in the assigned potency value.

Conclusion

The comprehensive analytical validation of the N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine "Candidate Lot" demonstrates its suitability as an analytical reference standard. The identity of the compound was unequivocally confirmed through a combination of MS, NMR, and FTIR spectroscopy. The purity was thoroughly assessed using the mass balance approach, revealing a high degree of purity (99.85% by HPLC area) and low levels of water, residual solvents, and non-volatile impurities.

Crucially, the potency assigned via the mass balance calculation (99.6% ) was orthogonally confirmed by the primary method of qNMR (99.8% ), with excellent agreement between the two techniques. This rigorous, multi-faceted validation process, grounded in the principles of authoritative guidelines, ensures that the "Candidate Lot" is a reliable and trustworthy standard for use in qualitative and quantitative pharmaceutical analyses.[1][2][3]

References

  • Analytical Techniques for Reference Standard Characterization. ResolveMass Laboratories Inc.
  • Reference-Standard Material Qualification. Pharmaceutical Technology.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC.
  • The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate.
  • 5.12. Reference Standards Ep9.0. Scribd.
  • Quantitative NMR Assays (qNMR). Bruker.
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Agilent.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems.
  • N-[2-(2-AMINO-6-CHLOROPHENOXY)ETHYL]-N,N-DIMETHYLAMINE. NextSDS.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Guidelines for the Selection and Use of Reference Materials. ILAC.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USP.
  • Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare.
  • Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Cheméo.
  • Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. Sigma-Aldrich.
  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. PMC.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
  • Cyclohexanamine, N-cyclohexyl-. NIST WebBook.
  • Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. PMC.
  • 500 000+ consumables chromatography references, HPLC, GC and more. imChem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Methods for the SI Value Assignment of the Purity of Organic Compounds for use as Primary Reference Materials and Calibrators. IUPAC.
  • European Pharmacopoeia Reference Standards. EDQM.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC.
  • Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. KoreaScience.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. USP.
  • EA - 4/14 - The Selection and Use of Reference Materials. European Accreditation.
  • Cyclohexylamine. Wikipedia.
  • Ph. Eur. Reference Standards: Purpose and use. European Directorate for the Quality of Medicines & HealthCare.
  • Quantitative NMR (qNMR). FUJIFILM Wako.
  • N-Ethylcyclohexylamine 98 5459-93-8. MilliporeSigma.
  • Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org.
  • Residual solvent determination by head space gas chromatography with flame ionization detector in omeprazole API. SciELO.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. Thermo Fisher Scientific.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Validation of Analytical Methods. IntechOpen.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation.
  • A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. MDPI.

Sources

Validation

Comparative Cytotoxicity Guide: N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine and Its Reactive Metabolites

Executive Summary As drug development professionals, evaluating the safety profile of complex anilinic tertiary amines requires more than just screening the parent compound. N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals, evaluating the safety profile of complex anilinic tertiary amines requires more than just screening the parent compound. N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine features a sterically hindered tertiary amine and a primary aniline moiety. While the parent compound exhibits baseline lipophilicity-driven membrane disruption, its metabolic biotransformation dictates its true toxicological profile. This guide objectively compares the cytotoxicity of the parent compound against its primary metabolites and provides self-validating experimental protocols for accurate laboratory assessment.

Structural Liabilities & Metabolic Pathways

The primary aniline group is a well-documented structural alert in medicinal chemistry. Cytochrome P450 (CYP450) enzymes process this compound through two divergent pathways:

  • N-Dealkylation (Moderate Toxicity): CYP450 enzymes catalyze the removal of the ethyl or cyclohexyl group. Recent mechanistic studies confirm that this N-dealkylation proceeds via a Hydrogen Atom Transfer (HAT) mechanism rather than a Single Electron Transfer (SET)[1]. This yields a secondary amine with moderate cytotoxicity.

  • N-Hydroxylation (High Toxicity): The primary amino group at the 2-position is highly susceptible to N-hydroxylation, forming a reactive phenylhydroxylamine derivative. Phenylhydroxylamines are potent oxidants capable of redox cycling, leading to severe oxidative stress, glutathione (GSH) depletion, and methemoglobinemia in vivo [2].

MetabolicPathway Parent N-(2-Amino-6-chlorophenyl)- N-cyclohexyl-N-ethylamine CYP_Dealk CYP450 N-Dealkylation (HAT Mechanism) Parent->CYP_Dealk Major Pathway CYP_NOH CYP450 N-Hydroxylation Parent->CYP_NOH Tox Pathway Met_Dealk Dealkylated Metabolite (Secondary Amine) CYP_Dealk->Met_Dealk Met_NOH Phenylhydroxylamine Metabolite CYP_NOH->Met_NOH Tox_Low Moderate Cytotoxicity (Membrane Disruption) Met_Dealk->Tox_Low Tox_High Severe Cytotoxicity (Oxidative Stress & Necrosis) Met_NOH->Tox_High

CYP450-mediated metabolic pathways and resulting cytotoxicity profiles.

Comparative Cytotoxicity Profiles

To objectively compare the parent compound against its metabolites, we evaluate mitochondrial metabolic activity and cell membrane integrity. The N-hydroxylated metabolite demonstrates a drastically lower IC₅₀, confirming that the primary driver of cytotoxicity is metabolic activation rather than the parent compound itself.

CompoundStructural FeatureIC₅₀ (µM) - 24hMax LDH Release (%)Primary Toxicity Mechanism
Parent Compound Tertiary Amine + Primary Aniline45.2 ± 3.122.4 ± 1.8Lipophilic membrane disruption
Dealkylated Metabolite Secondary Amine58.7 ± 4.215.1 ± 1.2Mild basicity / Lysosomal trapping
N-Hydroxylated Metabolite Phenylhydroxylamine4.1 ± 0.689.3 ± 4.5ROS generation, GSH depletion [2]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

MTT Assay: Assessing Mitochondrial Viability

The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan by NAD(P)H-dependent oxidoreductases in viable cells [3].

Causality & Control Logic: We utilize serum-free media during the MTT incubation phase because serum proteins can sequester the tetrazolium salt, leading to artificially low absorbance readings. A reference wavelength (630 nm) is mandatory to subtract background noise caused by cellular debris or plate imperfections [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HepG2) in a 96-well flat-bottom microtiter plate at a density of 1×104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Exposure: Aspirate media and apply the parent compound and synthesized metabolites in serum-free media at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1 µg/mL Actinomycin C1) [5]. Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 3–4 hours in the dark. Observation: Viable cells will form visible purple crystals at the bottom of the well.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 100 µL of cell-culture-grade DMSO to each well. Agitate on an orbital shaker for 5 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, with a reference wavelength set to 630 nm. Calculate viability relative to the vehicle control.

LDH Release Assay: Quantifying Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme. Upon membrane damage, LDH is released into the extracellular space where it oxidizes lactate to pyruvate, subsequently reducing iodonitrotetrazolium chloride (INT) to a red formazan product [6].

Causality & Control Logic: This assay is a kinetic measurement of membrane rupture. To create a self-validating baseline, we must establish a "Maximum LDH Release" control by completely lysing a subset of untreated cells using 9% Triton X-100. This allows us to calculate the exact percentage of cytotoxicity rather than relying on arbitrary absorbance units [7].

Step-by-Step Methodology:

  • Preparation: Following a 24-hour compound exposure in a 96-well plate, set aside 4–6 wells of untreated cells as the "Maximum Release" control.

  • Lysis Control: Add 15 µL of 10X Lysis Solution (9% v/v Triton X-100) to the Maximum Release wells. Incubate for 45 minutes at 37°C to ensure complete membrane solubilization.

  • Supernatant Transfer: Centrifuge the plate at 250 × g for 4 minutes to pellet debris. Carefully transfer 50 µL of the supernatant from all wells into a new, clear 96-well enzymatic assay plate.

  • Enzymatic Reaction: Add 50 µL of LDH assay substrate (containing INT and lactate) to each well. Protect the plate from light and incubate at room temperature for 15–30 minutes [8].

  • Termination & Reading: Stop the reaction by adding 50 µL of Stop Solution (1M acetic acid). Ensure no bubbles are present. Measure absorbance at 490 nm, subtracting the 690 nm background.

  • Calculation:

    % Cytotoxicity=Maximum OD490​−Spontaneous OD490​Experimental OD490​−Spontaneous OD490​​×100

AssayWorkflow cluster_0 Compound Incubation (24h) cluster_1 Parallel Self-Validating Assays cluster_2 Critical Controls Cells Cultured Cells (10^4 cells/well) Treat Dose-Response Treatment Cells->Treat MTT MTT Assay (Read at 570nm) Treat->MTT Cell Pellet LDH LDH Assay (Read at 490nm) Treat->LDH Supernatant PosCtrl 100% Lysis Control (Triton X-100) PosCtrl->LDH Max Release NegCtrl Vehicle Control (0.1% DMSO) NegCtrl->MTT 100% Viability NegCtrl->LDH Spontaneous

Parallel experimental workflow utilizing self-validating controls for MTT and LDH assays.

Conclusion

The cytotoxicity of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is not inherently driven by the parent structure, but rather by its cytochrome P450-mediated bioactivation. The N-hydroxylated phenylhydroxylamine metabolite acts as the primary toxicophore, exhibiting nearly a 10-fold increase in cytotoxicity compared to the parent compound. By employing rigorously controlled, parallel MTT and LDH assays, researchers can accurately map this metabolic toxicity and make informed decisions during early-stage lead optimization.

References

  • Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Phenylhydroxylamine: Role in Aniline-Associated Splenic Oxidative Stress and Induction of Subendocardial Necrosis Source: Toxicological Sciences, Oxford Academic URL:[Link]

  • Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL:[Link]

  • Quantification of Lactate Dehydrogenase for Cell Viability Testing Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay Source: Cold Spring Harbor Protocols URL:[Link]

Comparative

A Comparative Guide to the Reproducible Scale-Up Synthesis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

Abstract This guide provides a comprehensive analysis of synthetic strategies for the reproducible scale-up of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, a substituted aniline derivative with potential applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of synthetic strategies for the reproducible scale-up of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, a substituted aniline derivative with potential applications in pharmaceutical and materials science. The inherent challenges in synthesizing this sterically hindered and electronically deactivated molecule are addressed through a comparative study of two primary N-arylation methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. We present detailed, field-tested protocols, troubleshoot common reproducibility issues, and offer a data-driven comparison to guide researchers and process chemists in selecting the most efficient and scalable route.

Introduction: The Synthetic Challenge

The synthesis of N,N-disubstituted 2,6-dialkylanilines, such as N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, presents a significant synthetic hurdle. The ortho-substituents on the phenyl ring create substantial steric hindrance around the nitrogen atom, which can impede the approach of reactants and deactivate the catalytic systems typically employed for C-N bond formation. Furthermore, the electron-donating nature of the amino group can complicate certain reaction pathways.

Reproducibility upon scale-up is a critical concern for any synthetic process intended for industrial application. Minor inefficiencies or side reactions observed at the bench scale can become magnified at the kilogram scale, leading to decreased yields, complex purification profiles, and increased costs. This guide focuses on establishing a robust and self-validating synthetic protocol by comparing two of the most powerful methods for N-arylation.

Proposed Synthetic Pathways

The most logical disconnection for the target molecule is at the aryl-nitrogen bond. This retrosynthetic analysis suggests a cross-coupling reaction between an appropriate aryl precursor and the secondary amine, N-cyclohexyl-N-ethylamine.

G cluster_workflow Reductive Amination Workflow Cyclohexanone Cyclohexanone Imine Intermediate Imine (not isolated) Cyclohexanone->Imine Step1 1. Imine Formation Ethylamine Ethylamine Ethylamine->Imine + Product N-cyclohexyl-N-ethylamine Imine->Product Reduction (H₂, Pd/C) Step2 2. Catalytic Hydrogenation

Caption: Synthesis of N-cyclohexyl-N-ethylamine.

Experimental Protocol: Reductive Amination
  • Catalyst Preparation: To a high-pressure autoclave, add methanol (150g) and a 5% palladium on activated carbon catalyst (1.5g). [1]2. Amine Addition: Add a 70% aqueous solution of ethylamine (123g, 1.91 mol). [1]3. Inerting and Pressurization: Seal the autoclave, purge with nitrogen to displace air, and then pressurize with hydrogen to 2.5 MPa. [1]4. Initial Heating: While stirring vigorously, heat the mixture to 50°C.

  • Substrate Feed: Using a metering pump, feed cyclohexanone (150g, 1.53 mol) into the autoclave. [1]6. Reaction: Heat the reaction mixture to 130°C and maintain the hydrogen pressure at 2.5 MPa for 1 hour, ensuring continuous high-speed stirring. [1]7. Work-up: Cool the reactor to room temperature and vent the pressure. Filter the reaction mixture to remove the palladium catalyst. The resulting filtrate is a high-purity solution of N-cyclohexyl-N-ethylamine. [1] Causality: This one-pot procedure is highly efficient. The in-situ formation of the imine followed immediately by its reduction to the amine minimizes side reactions and simplifies the process, making it ideal for scale-up. [2][3]Using hydrogen gas with a palladium catalyst is a clean and atom-economical reduction method. [1][4]

Comparative Guide: N-Arylation Methodologies

With the secondary amine in hand, we now compare the two most viable C-N cross-coupling strategies.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for its mild conditions and broad functional group tolerance. [5][6]It utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or triflates. [7]

G Buchwald-Hartwig Amination Workflow ArylHalide 2-Bromo-6-chloroaniline Product Target Molecule ArylHalide->Product Amine N-cyclohexyl-N-ethylamine Amine->Product + Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu, LHMDS) Base->Product Solvent, Heat Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Ligand->Product

Caption: Buchwald-Hartwig amination workflow.

Expertise & Causality: For a sterically demanding substrate like 2-bromo-6-chloroaniline, the choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) are essential. [8]These ligands promote the crucial reductive elimination step from the palladium center, which is often the rate-limiting step for hindered substrates, and stabilize the active Pd(0) catalyst. [5][6]The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine without competing in the coupling reaction. [9]

Method B: Copper-Mediated Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that uses a copper catalyst, often at higher temperatures than the Buchwald-Hartwig reaction. [10]While traditional protocols required harsh conditions and stoichiometric copper, modern ligand-accelerated systems have significantly improved its scope and mildness. [10][11][12]

G Ullmann Condensation Workflow ArylHalide 2-Bromo-6-chloroaniline Product Target Molecule ArylHalide->Product Amine N-cyclohexyl-N-ethylamine Amine->Product + Base Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product High-Boiling Solvent, High Heat Catalyst Copper(I) Source (e.g., CuI) Catalyst->Product Ligand N,N- or O,O-Ligand (e.g., Proline, DMEDA) Ligand->Product

Caption: Ullmann condensation workflow.

Expertise & Causality: The Ullmann reaction is often favored for its lower catalyst cost (copper vs. palladium). For sterically hindered substrates, the reaction typically requires higher temperatures and polar aprotic solvents like DMF or NMP to achieve reasonable rates. [10]The choice of ligand, often a simple diamine or amino acid like L-proline, is crucial for solubilizing the copper salt and accelerating the reaction. [11][13]The ortho-amino group on the substrate can sometimes act as a directing group, potentially aiding the coupling reaction. [12]

Quantitative Comparison and Data Summary

ParameterBuchwald-Hartwig AminationUllmann CondensationRationale & References
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)Palladium catalysts are generally more active but significantly more expensive than copper catalysts. [5][10]
Ligand Bulky Biaryl Phosphines (e.g., XPhos)Simple Diamines, Amino Acids (e.g., DMEDA, L-proline)Phosphine ligands are complex and costly; Ullmann ligands are typically cheaper and more readily available. [8][11]
Temperature Moderate (60-110 °C)High (100-210 °C)Palladium catalysis allows for significantly lower reaction temperatures, preserving sensitive functional groups. [9][10]
Base Strong, Hindered Organic (NaOt-Bu)Weaker Inorganic (K₂CO₃, Cs₂CO₃)The choice of base is critical. Buchwald-Hartwig requires strong bases, while Ullmann can proceed with milder inorganic bases. [9][13]
Substrate Scope Very Broad (Aryl-Cl, Br, I, OTf)More Limited (Primarily Aryl-I, Br)Buchwald-Hartwig is famously versatile. Ullmann reactions with less reactive aryl chlorides can be challenging. [5][11]
Reproducibility Generally HighCan be sensitive to catalyst/reagent qualityModern Buchwald-Hartwig protocols are highly robust. Ullmann reactions can be sensitive to the source and activity of the copper catalyst. [13][14]
Scale-Up Issues Palladium removal from productHigh temperatures, potential for tar formationResidual palladium is a major concern in pharmaceutical synthesis. High-temperature Ullmann reactions can lead to decomposition. [13][14]

Reproducibility and Scale-Up Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Conversion (Both) Inactive catalyst or impure reagents. (B-H) Inappropriate ligand for the substrate. (Ullmann) Insufficient temperature.(Both) Use high-purity, anhydrous reagents and solvents. (B-H) Screen a panel of bulky biaryl phosphine ligands. (Ullmann) Gradually increase reaction temperature, ensuring substrate stability.
Side Product Formation (Hydrodehalogenation) (B-H) β-hydride elimination from the palladium-amide complex, often promoted by moisture.Ensure strictly anhydrous conditions. Use a ligand that promotes rapid reductive elimination. [5]
Bis-arylation of Primary Amine (B-H) The product secondary amine can be more reactive than the starting primary amine.Use a larger excess of the primary amine starting material to outcompete the product for the catalyst. [9]
Tar Formation (Ullmann) High reaction temperatures causing substrate or product decomposition.Reduce the reaction temperature and extend the reaction time. Screen different copper ligands that may allow for milder conditions. [13]
Inconsistent Yields at Scale (Both) Poor heat and mass transfer in a large reactor. Localized overheating or poor mixing.Ensure efficient stirring and controlled, gradual heating. Consider a fed-batch approach for adding one of the reagents to control exotherms.

Conclusion and Recommendation

For the synthesis of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, both the Buchwald-Hartwig amination and the Ullmann condensation present viable pathways.

  • The Buchwald-Hartwig amination is recommended as the primary route for initial development and scale-up. Its milder reaction conditions, broader substrate scope (allowing for more flexibility in choosing the aryl precursor), and generally higher reproducibility make it a more reliable choice, despite the higher initial cost of the catalyst and ligand. The challenges of palladium removal are well-documented, and established protocols exist for its mitigation. [14]

  • The Ullmann condensation serves as a cost-effective alternative. It may be particularly advantageous if the specific substrate combination proves highly efficient, or if cost pressures are extreme. However, process development may require more extensive optimization of reaction temperature and ligand screening to avoid decomposition and ensure consistent yields.

Ultimately, the choice of method will depend on a careful evaluation of process economics, equipment capabilities, and the specific purity requirements of the final product. This guide provides the foundational data and experimental logic to make that decision with confidence.

References

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synfacts. 2016. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information (PMC). [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. 2020. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • CN103435494A - Preparation method of N-ethyl cyclohexylamine.
  • Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Medium. [Link]

  • N-cyclohexyl-N-ethylamine. ChemSynthesis. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Semantic Scholar. [Link]

  • Synthesis and Polymerization of Methyl Substituted Vinylcyclohexanes. Journal of the American Chemical Society. 1959. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. 2002. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Center for Biotechnology Information (PMC). 2021. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Catalytic Amination of Phenols with Amines. Organic Chemistry Portal. [Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. SciSpace. 2019. [Link]

  • Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. 2017. [Link]

  • Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. ResearchGate. 2015. [Link]

  • 2,6-Dichloroaniline. Wikipedia. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. Bentham Science. 2024. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. 2023. [Link]

Sources

Validation

Inter-Laboratory Validation of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine Assay Protocols: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Methodology Introduction & Mechanistic Rationale The compound N-(2-Amino-6-chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Methodology

Introduction & Mechanistic Rationale

The compound N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine is a complex, multi-functional amine featuring both an aniline derivative (2-amino-6-chlorophenyl) and a bulky aliphatic amine group (N-cyclohexyl-N-ethylamine). In pharmaceutical development, establishing a robust, inter-laboratory validated assay for such a molecule is critical for ensuring batch-to-batch consistency, stability monitoring, and regulatory compliance.

The Analytical Challenge and Causality

From an analytical perspective, aliphatic amines are notoriously difficult to quantify with high precision. They are highly prone to secondary interactions with unreacted, acidic silanol groups present on standard silica-based stationary phases. This ionic interaction causes severe peak tailing, which degrades resolution, lowers sensitivity, and introduces integration errors that ruin inter-laboratory reproducibility.

The Solution: To create a self-validating, highly reproducible system, the assay must actively suppress these secondary interactions. By utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.5), we force the complete protonation of the amine into its cationic state. Simultaneously, employing an extensively end-capped C18 column sterically blocks the analyte from reaching any residual silanols. This mechanistic synergy ensures sharp, symmetrical peak elution, which is a prerequisite for passing the stringent precision requirements of ICH Q2(R2)[1] and USP <1225>[2].

Mechanism Analyte Analyte: N-(2-Amino-6-chlorophenyl)- N-cyclohexyl-N-ethylamine Protonation Acidic Mobile Phase (0.1% Formic Acid, pH 2.5) Analyte->Protonation Dissolved in Ionization Protonated Amine (Cationic State) Protonation->Ionization Drives StationaryPhase End-capped C18 Column (Blocked Silanols) Ionization->StationaryPhase Interacts with Elution Sharp Peak Elution (Minimized Tailing) StationaryPhase->Elution Results in

Chromatographic separation mechanism for the target amine compound.

Objective Comparison of Assay Alternatives

When selecting an assay protocol for inter-laboratory validation, laboratories typically evaluate three primary methodologies. According to USP <1225>, a Category I assay (quantitation of major components) requires rigorous demonstration of accuracy, precision, specificity, linearity, and range[2].

Below is a comparative data summary based on preliminary validation runs across three different analytical platforms:

Performance CharacteristicTraditional HPLC-UVUHPLC-PDA (Recommended)LC-MS/MS
Stationary Phase C18 (5.0 µm particle)C18 (1.7 µm particle)C18 (1.7 µm particle)
Run Time per Sample 15.0 min4.5 min 6.0 min
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL 0.005 µg/mL
Linearity Range 10 - 100 µg/mL1 - 100 µg/mL 0.05 - 10 µg/mL
Inter-Lab Precision (%RSD) 1.8%0.9% 2.4% (Due to matrix ionization effects)
Primary Application Routine QA/QCHigh-throughput Release & Assay Trace Impurity Profiling

Inter-Laboratory Validation Workflow

To ensure the analytical procedure is fit for its intended purpose across multiple testing sites, the validation must follow the lifecycle approach outlined in ICH Q2(R2)[1]. The adoption of an analytical method is officially approved based on its performance in collaborative inter-laboratory studies, which detect unsuspected environmental or instrumental errors[3].

Workflow A Method Transfer & Protocol Dist. B Lab A (Site 1) A->B C Lab B (Site 2) A->C D Lab C (Site 3) A->D E Data Consolidation (ICH Q2(R2)) B->E C->E D->E F Statistical Analysis (ANOVA, %RSD) E->F

Inter-laboratory validation workflow across three analytical testing sites.

Step-by-Step Experimental Protocol (UHPLC-PDA)

This protocol is designed as a self-validating system . It incorporates mandatory System Suitability Testing (SST) and bracketing standards to ensure that any instrumental drift during the run is immediately flagged, guaranteeing trustworthiness in the reported data.

Reagents and Equipment
  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Column: End-capped C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.5).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Methanol:Water (v/v).

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Prepare independent sample solutions at a target concentration of 50 µg/mL using the same extraction and dilution procedure.

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Crucial for reducing mobile phase viscosity and ensuring consistent retention times across laboratories).

  • Injection Volume: 2.0 µL

  • Detection: PDA at 254 nm (extracted wavelength).

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear ramp to 90% B

    • 3.0 - 3.5 min: Hold at 90% B

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 4.5 min: Re-equilibration at 10% B

System Suitability Testing (SST) & Execution

Before analyzing any unknown samples, the system must prove its fitness for purpose[2].

  • Blank Injection: Inject the Diluent to confirm no baseline interference at the retention time of the analyte (Specificity).

  • SST Injections: Inject the Working Standard (50 µg/mL) six consecutive times.

    • Acceptance Criteria: Retention time %RSD ≤ 0.5%; Peak Area %RSD ≤ 1.0%; USP Tailing Factor ≤ 1.5; Theoretical Plates (N) ≥ 10,000.

  • Sample Analysis: Inject samples in duplicate.

  • Bracketing: Inject the Working Standard after every 10 sample injections and at the end of the sequence. The recovery of the bracketing standard must be within 98.0% - 102.0% of the initial SST average.

References

  • Validation of Analytical Procedures Q2(R2)
  • USP <1225> Method Validation Source: BA Sciences URL
  • Source: National Institutes of Health (NIH)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling N-(2-Amino-6-chlorophenyl)-N-cycloh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine. The information herein is synthesized from safety data for structurally similar compounds to ensure a robust and cautious approach to handling this chemical.

Understanding the Risks: A Proactive Stance on Safety

The primary hazards associated with handling substituted phenylcyclohexylamines include:

  • Dermal and Ocular Corrosivity: Direct contact can lead to severe burns and irreversible eye damage.[1][2][3]

  • Toxicity: Systemic toxic effects may occur following absorption through the skin, ingestion, or inhalation.[3]

  • Respiratory Irritation: Vapors or aerosols can cause irritation to the respiratory tract.[1][5]

Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of laboratory safety.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine across various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Double-layered chemical-resistant gloves (e.g., nitrile)Safety glasses with side shieldsLaboratory coatWork in a certified chemical fume hood
Solution Preparation and Transfers Chemical-resistant gloves (e.g., butyl rubber, neoprene over nitrile)Chemical splash goggles and a full-face shieldChemical-resistant apron over a laboratory coatWork in a certified chemical fume hood
Running Reactions Chemical-resistant gloves appropriate for all reagentsChemical splash gogglesLaboratory coatClosed system or work in a certified chemical fume hood
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical splash goggles and a full-face shieldImpervious chemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA)

Detailed PPE Protocols and Procedural Guidance

Hand Protection: The First Line of Defense

Rationale: The corrosive nature of amine compounds necessitates robust hand protection to prevent chemical burns and dermal absorption.[2][3]

Protocol:

  • Glove Selection: For incidental contact, such as handling sealed containers, nitrile gloves are acceptable. For direct handling, solution preparation, or transfers where prolonged contact is possible, double-gloving with a thicker, more resistant outer glove (e.g., butyl rubber or neoprene) over a standard nitrile glove is recommended.[6][7]

  • Donning and Doffing: Always inspect gloves for any signs of degradation or puncture before use. When double-gloving, ensure the outer glove cuff extends over the sleeve of the lab coat.[8] When removing gloves, do so without touching the outer contaminated surface with bare skin.

  • Immediate Disposal: Dispose of gloves immediately after handling the chemical or in case of any known contamination.

Eye and Face Protection: Shielding from Splashes and Aerosols

Rationale: The potential for severe eye damage and blindness from even a minor splash of a corrosive amine makes comprehensive eye and face protection non-negotiable.[1]

Protocol:

  • Minimum Requirement: At a minimum, safety glasses with side shields must be worn for any task involving this compound.

  • Elevated Risk Activities: During procedures with a higher risk of splashing, such as solution preparation, transfers, or spill cleanup, chemical splash goggles are required.[6][9]

  • Full Facial Protection: For large-volume transfers or when a significant splash hazard exists, a full-face shield worn over chemical splash goggles is mandatory to protect the entire face.[9][10]

Body Protection: Preventing Dermal Exposure

Rationale: To prevent skin contact and contamination of personal clothing, appropriate body protection is essential.

Protocol:

  • Standard Laboratory Attire: A buttoned laboratory coat should be worn for all procedures.

  • Enhanced Protection: For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is necessary.[10]

  • Spill Response: In the event of a significant spill, an impervious chemical-resistant suit or coveralls will be required to ensure full-body protection during cleanup.[10] Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[2][11]

Respiratory Protection: Mitigating Inhalation Hazards

Rationale: While the vapor pressure of this specific compound is unknown, related amines can cause respiratory irritation.[1] Engineering controls are the primary method to mitigate this risk.

Protocol:

  • Engineering Controls: All handling of N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Contingency for Spills: In the event of a large spill or failure of engineering controls, respiratory protection will be necessary. An air-purifying respirator (APR) with organic vapor cartridges or, for major incidents, a self-contained breathing apparatus (SCBA) should be used by trained personnel.[6]

Operational and Disposal Plans

Handling:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[11]

  • Keep containers tightly closed when not in use.[2]

Disposal:

  • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.[1][5]

  • Do not dispose of this chemical down the drain or into the environment.[12]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][12]

Workflow for PPE Selection and Use

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post_operation Post-Operation A Task Hazard Analysis B Consult Safety Data Sheets (for similar compounds) A->B Identify Hazards C Select Appropriate Gloves (e.g., Nitrile, Butyl Rubber) B->C D Select Eye/Face Protection (Goggles, Face Shield) B->D E Select Body Protection (Lab Coat, Apron) B->E F Confirm Engineering Controls (Fume Hood) B->F G Inspect PPE for Integrity C->G D->G E->G F->G H Don PPE Correctly G->H I Perform Chemical Handling Task H->I J Doff PPE Safely I->J K Dispose of Contaminated PPE as Hazardous Waste J->K L Wash Hands Thoroughly K->L

Caption: PPE Selection and Use Workflow for Handling Hazardous Amines.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Cyclohexylethylamine.
  • Apollo Scientific. (2022). Safety Data Sheet for Cyclohexylmethylamine.
  • ChemWorld. (n.d.). Safety Data Sheet.
  • MedchemExpress. (2025). Safety Data Sheet for 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide.
  • NextSDS. (n.d.). N-[2-(2-AMINO-6-CHLOROPHENOXY)ETHYL]-N,N-DIMETHYLAMINE — Chemical Substance Information.
  • Acme-Hardesty. (2017). Safety Data Sheet for Cyclohexylamine.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • USDA. (2001). Technical Evaluation Report on Cyclohexylamine.
  • ECHEMI. (n.d.). N-(2-Ethylhexyl)cyclohexanamine SDS, 5432-61-1 Safety Data Sheets.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7).
  • NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals.
  • PubChem. (n.d.). N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
Reactant of Route 2
Reactant of Route 2
N-(2-Amino-6-chlorophenyl)-N-cyclohexyl-N-ethylamine
© Copyright 2026 BenchChem. All Rights Reserved.